3-benzylbenzoic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-benzylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-14(16)13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUFYYNKCXXKSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620-54-2 | |
| Record name | 3-benzylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-benzylbenzoic acid CAS 620-54-2 chemical properties
An In-depth Technical Guide to 3-Benzylbenzoic Acid (CAS 620-54-2)
Authored by a Senior Application Scientist
Foreword: This document provides a comprehensive technical overview of 3-benzylbenzoic acid (CAS 620-54-2), a molecule of interest in synthetic chemistry and drug discovery. This guide moves beyond a simple data sheet to offer insights into its properties, synthesis, and potential applications, with a particular focus on its relevance to researchers and professionals in the pharmaceutical sciences. It is crucial to distinguish this compound from its commonly confused isomer, 3-benzoylbenzoic acid, which possesses a ketone linker instead of a methylene bridge.
Core Molecular Identity and Physical Properties
3-Benzylbenzoic acid, also known as 3-(phenylmethyl)benzoic acid, is an aromatic carboxylic acid featuring a benzoic acid core substituted at the meta-position with a benzyl group. This structure imparts a unique combination of steric and electronic properties that make it a valuable building block in organic synthesis.
Data Presentation: Physicochemical Properties
| Property | Value | Source / Comment |
| CAS Number | 620-54-2 | [1] |
| Molecular Formula | C₁₄H₁₂O₂ | [1] |
| Molecular Weight | 212.24 g/mol | [1] |
| IUPAC Name | 3-benzylbenzoic acid | [2] |
| Synonyms | 3-(phenylmethyl)benzoic acid, m-Diphenylmethanecarboxylic acid | [1][2] |
| Boiling Point | 379.6 ± 21.0 °C | (Predicted)[3] |
| Density | 1.170 ± 0.06 g/cm³ | (Predicted)[3] |
| Melting Point | Not available in cited sources | N/A |
| Solubility | Not available in cited sources | Expected to have low solubility in water and good solubility in organic solvents like ethanol, DMSO, and DMF. |
graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="2,0!"]; // Carboxyl carbon O1 [label="O", pos="2.8,0.5!"]; O2 [label="OH", pos="2.5,-0.7!"]; C8 [label="CH2", pos="-1.8,0!"]; // Methylene bridge C9 [label="C", pos="-3,0!"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"];
// Aromatic ring 1 (benzoic acid) C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C3 -- C8; C1 -- C7;
// Carboxyl group C7 -- O1 [style=double, len=0.8]; C7 -- O2;
// Methylene bridge and aromatic ring 2 C8 -- C9; C9 -- C10 -- C11 -- C12 -- C13 -- C14 -- C9;
// Add implicit hydrogens for clarity (as comments or labels if needed)// Benzene ring protons are implicitly handled by the "C" label }digraph "synthesis_workflow" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded", fontname="Helvetica", color="#4285F4", fontcolor="#202124"]; edge [color="#34A853"];// Nodes start [label="3-Bromobenzoic Acid"]; step1 [label="Esterification\n(MeOH, H+)"]; intermediate1 [label="Methyl 3-Bromobenzoate"]; reagent1 [label="Benzylboronic Acid Pinacol Ester", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; step2 [label="Suzuki Coupling\n(Pd Catalyst, Base)"]; intermediate2 [label="Methyl 3-Benzylbenzoate"]; step3 [label="Hydrolysis\n(NaOH, then H+)"]; product [label="3-Benzylbenzoic Acid"];
// Edges start -> step1; step1 -> intermediate1; reagent1 -> step2; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> product; }
Caption: Proposed Synthesis Workflow for 3-Benzylbenzoic Acid.
Applications in Drug Discovery and Chemical Biology
While research specifically on 3-benzylbenzoic acid is limited, the broader class of benzyl and benzoyl benzoic acid derivatives has shown significant promise as novel antimicrobial agents. This provides a strong rationale for the synthesis and evaluation of this specific isomer.
Inhibition of Bacterial RNA Polymerase-Sigma (σ) Factor Interaction
A key area of interest is the targeting of essential bacterial processes that are distinct from those in humans. Bacterial transcription is initiated by the binding of a sigma (σ) factor to the RNA polymerase (RNAP) core enzyme. Disrupting this protein-protein interaction is a validated strategy for developing new antibiotics. [4]
-
Mechanism of Action: Studies have demonstrated that benzyl and benzoyl benzoic acid derivatives can act as potent inhibitors of the RNAP-σ interaction. These molecules are designed to mimic the σ factor at its primary binding site on the β' subunit of RNAP, competitively preventing the formation of the functional holoenzyme. [4]* Structural Significance: A study modifying this class of compounds revealed that the relative position of the benzoic acid moiety is critical for activity. While the study focused on 2-substituted derivatives, it highlighted that moving the benzoic acid to the 3-position (as in 3-benzylbenzoic acid) resulted in a loss of activity in their specific scaffold. [4]This underscores the importance of precise structural orientation for target binding and provides a critical data point for future medicinal chemistry efforts. Further modification of the 3-benzylbenzoic acid scaffold could potentially restore or enhance this activity.
-
Therapeutic Potential: A representative compound from this class demonstrated excellent activity against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 0.5 µg/mL, comparable to the antibiotic vancomycin. The compounds also showed low cytotoxicity against human cell lines, indicating a promising therapeutic window. [4]
Caption: Inhibition of RNAP-Sigma Factor Binding.
Safety and Handling
Based on supplier safety data, 3-benzylbenzoic acid is classified as a hazardous substance. Researchers must adhere to standard laboratory safety protocols when handling this compound.
GHS Hazard Classification
-
Pictogram: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed. [2] * H315: Causes skin irritation. [2] * H319: Causes serious eye irritation. [2]* Precautionary Statements (Selected):
-
P264: Wash skin thoroughly after handling. [2] * P270: Do not eat, drink or smoke when using this product. [2] * P280: Wear protective gloves/protective clothing/eye protection/face protection. [2] * P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. [2] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [2]
-
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Use a properly fitted laboratory coat, safety glasses with side shields, and chemical-resistant gloves.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
References
- Safety Data Sheet. (n.d.). Retrieved from [Source 1, specific URL not available]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, (3-methylphenyl)methyl ester. Retrieved from [Link]
- MilliporeSigma. (n.d.). Benzoic acid, 3-(phenylmethyl)-, methyl ester. Retrieved from [Source 4, specific URL not available]
-
PubChem. (n.d.). 3-Benzoylbenzoic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Benzoylbenzoic acid. Retrieved from [Link]
-
ChemBK. (2025). Benzoic acid phenylmethyl ester. Retrieved from [Link]
- Sigma-Aldrich. (2025). Safety Data Sheet: 2-Benzoylbenzoic acid. Retrieved from [Source 9, specific URL not available]
- ScienceLab.com. (2005). Material Safety Data Sheet - Benzoic acid. Retrieved from [Source 11, specific URL not available]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]
-
Ma, C., et al. (n.d.). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. PMC. Retrieved from [Link]
-
ChemBK. (2024). benzoic acid, 3-benzoyl-. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Phenylamino)benzoic acid. Retrieved from [Link]
Sources
m-benzylbenzoic acid structure and molecular weight
Structural Elucidation, Physicochemical Profiling, and Synthetic Methodologies of m-Benzylbenzoic Acid
Executive Summary
m-Benzylbenzoic acid (systematically known as 3-benzylbenzoic acid) is a highly versatile bi-aromatic building block utilized extensively in medicinal chemistry and rational drug design. With its unique structural topology—a benzoic acid core tethered to a benzyl group at the meta position—it provides an optimal balance of hydrophobicity and hydrogen-bonding capability[1]. This technical guide provides an in-depth analysis of its structural parameters, molecular weight characteristics, and field-proven synthetic protocols, serving as a definitive resource for researchers in pharmaceutical development.
Structural and Physicochemical Profiling
At the molecular level, m-benzylbenzoic acid features a flexible methylene bridge connecting two aromatic rings. This flexibility allows the molecule to adopt multiple conformations, making it an excellent pharmacophore scaffold for fitting into complex hydrophobic enzyme pockets[2].
Table 1: Quantitative Physicochemical Data
| Property | Value |
| IUPAC Name | 3-benzylbenzoic acid |
| CAS Registry Number | 620-54-2 |
| Molecular Formula | C14H12O2 |
| Molecular Weight | 212.24 g/mol |
| Monoisotopic Mass | 212.0837 Da |
| Predicted XlogP | 3.9 |
| InChIKey | WHUFYYNKCXXKSU-UHFFFAOYSA-N |
The molecular weight of 212.24 g/mol positions it as an ideal low-molecular-weight fragment for Fragment-Based Drug Discovery (FBDD)[1]. Its predicted XlogP of 3.9 indicates significant lipophilicity, which is advantageous for membrane permeability but necessitates careful formulation or derivatization (e.g., amide coupling) to optimize aqueous solubility in physiological environments[3].
Synthetic Methodologies: The Suzuki-Miyaura Cross-Coupling Approach
The most efficient and scalable method for synthesizing m-benzylbenzoic acid involves a palladium-catalyzed Suzuki-Miyaura cross-coupling between a 3-(halomethyl)benzoate and phenylboronic acid, followed by ester hydrolysis[4].
Causality in Experimental Design:
-
Catalyst Selection (Pd(PPh3)4): Tetrakis(triphenylphosphine)palladium(0) is selected because its electron-rich phosphine ligands stabilize the Pd(0) state, facilitating the initial oxidative addition into the benzylic carbon-halogen bond[4].
-
Solvent System (DME/Water): A biphasic mixture of 1,2-dimethoxyethane (DME) and water is critical. DME solvates the organic precursors and the palladium catalyst, while water dissolves the inorganic base (Cs2CO3), which is essential for the activation of the boronic acid (forming the reactive boronate complex) and subsequent transmetallation[4].
-
Ester Protection/Deprotection: The carboxylic acid must be protected as a methyl ester during the cross-coupling to prevent the acidic proton from quenching the basic catalyst system or leading to unwanted side reactions.
Step-by-Step Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add methyl 3-(bromomethyl)benzoate (1.0 equivalent) and phenylboronic acid (1.5 equivalents)[4].
-
Catalyst & Base Addition: Add Cs2CO3 (3.0 equivalents) and Pd(PPh3)4 (0.01 equivalents)[4].
-
Solvent Introduction: Introduce a degassed mixture of DME and deionized water (1:1 v/v). Degassing (via argon sparging) is mandatory to prevent the oxidative degradation of the Pd(0) catalyst[4].
-
Reflux: Heat the mixture to reflux under a continuous nitrogen or argon atmosphere for 18 hours. Monitor reaction completion via LC-MS[4].
-
Extraction: Cool to room temperature. Dilute with ethyl acetate (EtOAc) and partition with water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with 1M HCl and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the intermediate methyl 3-benzylbenzoate[4].
-
Hydrolysis: Dissolve the intermediate in a mixture of THF/MeOH/H2O. Add NaOH (3.0 equivalents) and stir at room temperature for 4 hours to cleave the ester[2].
-
Acidification & Isolation: Evaporate the organic solvents. Acidify the remaining aqueous phase with 1M HCl to pH ~2. The target m-benzylbenzoic acid will precipitate. Filter, wash with cold water, and dry under vacuum.
-
Self-Validation Check: Analyze the precipitate via ESI-MS. A dominant peak at m/z 211.07 [M-H]- confirms the successful cleavage of the ester and formation of the free carboxylic acid[3].
Synthetic workflow for m-benzylbenzoic acid via Suzuki-Miyaura cross-coupling.
Applications in Drug Discovery and Enzyme Inhibition
m-Benzylbenzoic acid serves as a critical precursor in the development of highly specific enzyme inhibitors. Its bifunctional nature—featuring a reactive carboxylate for amide coupling and a lipophilic benzyl moiety for target engagement—makes it invaluable[2].
For instance, in the development of irreversible inhibitors for tissue transglutaminase (TG2), the m-benzylbenzoic acid scaffold provides the necessary hydrophobic bulk to occupy the enzyme's binding pocket[2]. The carboxylic acid is coupled to a piperazine or amino acid derivative, which is subsequently functionalized with an electrophilic warhead (e.g., an acrylamide) to covalently bind to the active site cysteine[2].
Similarly, derivatives of m-benzylbenzoic acid have been investigated as inhibitors of bacterial RNA polymerase, highlighting its broad utility in antibacterial therapeutic research[4].
Role of m-benzylbenzoic acid scaffold in targeted enzyme inhibitor development.
Analytical Validation Protocol
To ensure the scientific integrity of the synthesized m-benzylbenzoic acid, a self-validating analytical workflow must be employed:
-
High-Performance Liquid Chromatography (HPLC): Assess purity. The lipophilic nature of the compound dictates the use of a C18 reverse-phase column with a gradient of Water/Acetonitrile (containing 0.1% TFA to suppress ionization of the carboxylic acid and improve peak shape).
-
Mass Spectrometry (ESI-MS): Confirm the molecular weight. In negative ion mode (ESI-), the compound will readily lose a proton to form the [M-H]- carboxylate anion, yielding a dominant peak at m/z 211.07[3]. In positive mode, the [M+H]+ adduct appears at m/z 213.09[3].
-
Nuclear Magnetic Resonance (1H NMR): Verify structural connectivity. Key diagnostic signals include:
-
A broad singlet around 12.0–13.0 ppm (1H, -COOH, exchangeable with D2O).
-
A multiplet in the aromatic region (7.1–8.0 ppm) integrating to 9 protons (4 from the benzoic acid core, 5 from the benzyl ring).
-
A sharp singlet around 4.0–4.1 ppm (2H, -CH2-), confirming the presence of the benzylic methylene bridge.
-
References
- Source: uni.
- Source: aifchem.
- 3-benzylbenzoic acid (C14H12O2)
- Source: uni-saarland.
- Source: nih.
Sources
- 1. 620-54-2 | 3-Benzylbenzoic acid - AiFChem [aifchem.com]
- 2. Structure–activity relationships of hydrophobic small molecule irreversible inhibitors of tissue transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 3-benzylbenzoic acid (C14H12O2) [pubchemlite.lcsb.uni.lu]
- 4. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
Structural Divergence: 3-Benzylbenzoic Acid vs. 3-Benzoylbenzoic Acid
An In-Depth Technical Guide for Chemical Synthesis and Application[1]
Abstract
This guide delineates the critical physicochemical, synthetic, and functional distinctions between 3-benzylbenzoic acid (3-BBA) and 3-benzoylbenzoic acid (3-BzBA) .[1] While separated by only a single degree of unsaturation at the bridging carbon, these molecules occupy distinct chemical spaces: 3-BzBA functions as a rigid, photoactive benzophenone derivative essential for radical polymerization and NSAID synthesis (e.g., Ketoprofen), whereas 3-BBA serves as a flexible, pharmacologically "quiet" diphenylmethane scaffold used to probe binding site plasticity in medicinal chemistry.
Part 1: Structural & Electronic Properties
The fundamental difference lies in the bridging carbon atom connecting the two phenyl rings. This single atom dictates the electronic communication between the rings and the molecule's interaction with light.
1. The Carbonyl Bridge (3-Benzoylbenzoic Acid)[1]
-
Hybridization:
hybridized carbonyl carbon.[1] -
Geometry: Trigonal planar bridge, forcing a degree of planarity (though twisted due to sterics) that allows for
-conjugation across the molecule. -
Electronic State: The carbonyl group acts as an electron-withdrawing group (EWG) via induction (-I) and resonance (-M).[1] This creates a "push-pull" system when coupled with the carboxylic acid on the meta-ring.
-
Photochemistry: Exhibits "Benzophenone character." Upon UV irradiation (typically 250–365 nm), it undergoes an
transition to form a reactive triplet state.[1] This state is capable of abstracting hydrogens from donors (Type II photoinitiation), generating radicals.[1][2][3]
2. The Methylene Bridge (3-Benzylbenzoic Acid)[1]
-
Hybridization:
hybridized methylene carbon.[1] -
Geometry: Tetrahedral bridge (
angle), introducing a "kink" and significant rotational freedom.[1] -
Electronic State: The methylene group acts as an electronic insulator. The two phenyl rings are electronically decoupled; there is no cross-conjugation. The bridge is weakly electron-donating via hyperconjugation.[1]
-
Photochemistry: Photochemically inert regarding radical generation.[1] It fluoresces but does not form stable triplet states or ketyl radicals under standard UV curing conditions.[1]
Figure 1: Structural and functional divergence driven by the bridging atom.
Part 2: Synthetic Pathways[1][4]
Synthesizing the meta (3-) isomer requires specific directing strategies, as standard Friedel-Crafts acylation of substituted benzenes often favors para substitution.[1]
Protocol A: Synthesis of 3-Benzoylbenzoic Acid (Oxidative Route)
The most reliable industrial route avoids direct acylation selectivity issues by oxidizing a meta-substituted precursor.[1]
-
Precursor: 3-Benzyltoluene or 3-Methylbenzophenone.[1]
-
Reagents: Potassium Permanganate (
) or Nitric Acid ( ).[1] -
Mechanism: The benzylic methyl group is oxidized to a carboxylic acid.[1] If starting from 3-benzyltoluene, the methylene bridge is oxidized to a ketone (benzophenone) and the methyl to an acid.
-
Key Step: Control temperature (
C) to prevent ring degradation.
Protocol B: Transformation to 3-Benzylbenzoic Acid (Wolff-Kishner Reduction)
To convert 3-BzBA to 3-BBA, the carbonyl ketone must be selectively reduced to a methylene group without affecting the carboxylic acid.[1] The Huang-Minlon modification of the Wolff-Kishner reduction is the standard protocol.
Reagents:
-
Hydrazine hydrate (
, 85%) -
Potassium Hydroxide (KOH)[1]
-
Diethylene Glycol (Solvent, high BP)
Step-by-Step Protocol:
-
Hydrazone Formation: In a round-bottom flask, dissolve 10 mmol 3-benzoylbenzoic acid in 15 mL diethylene glycol. Add 30 mmol hydrazine hydrate and 40 mmol KOH pellets.
-
Reflux (Low Temp): Heat to
C for 1 hour. The ketone reacts with hydrazine to form the hydrazone intermediate.[4][5][6][7]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Distillation: Raise temperature to
C. Distill off water and excess hydrazine. This drives the equilibrium forward. -
Decomposition: Reflux at
C for 3–4 hours. Nitrogen gas ( ) evolves as the hydrazone collapses to the methylene group. -
Workup: Cool, dilute with water, and acidify with HCl. The product, 3-benzylbenzoic acid, precipitates.
Figure 2: Mechanistic pathway for the Wolff-Kishner reduction of the ketone bridge.[1]
Part 3: Analytical Differentiation
Distinguishing these two compounds is critical in QC, particularly when checking for incomplete reduction or oxidation.
| Feature | 3-Benzoylbenzoic Acid (3-BzBA) | 3-Benzylbenzoic Acid (3-BBA) |
| Appearance | White crystalline solid | White/Off-white solid |
| Melting Point | 164–166°C (Rigid packing) | ~110–130°C (Flexible packing) |
| IR Spectrum | Two C=O peaks: 1.[1] Ketone (~1660 cm⁻¹)2.[1] Acid (~1690 cm⁻¹) | One C=O peak: 1. Acid (~1690 cm⁻¹)No ketone stretch |
| 1H NMR | Aromatic only: 7.4–8.4 ppm.Deshielded signals due to C=O anisotropy.[1] | Aliphatic Singlet: ~4.1 ppm (2H, s, -CH₂-).Aromatic region less deshielded.[1] |
| 13C NMR | Ketone Carbon: ~196 ppm.Carboxyl Carbon: ~167 ppm.[1] | Methylene Carbon: ~41 ppm.Carboxyl Carbon: ~167 ppm.No signal >180 ppm.[1] |
| UV-Vis |
Part 4: Applications & Pharmacology
1. 3-Benzoylbenzoic Acid: The Photoinitiator & Drug Precursor
-
Polymer Science: Acts as a Type II photoinitiator.[1][2][3] In the presence of an amine co-initiator, UV light generates a ketyl radical that initiates the polymerization of acrylates (e.g., in dental resins or 3D printing inks).[2][3]
-
Pharma (NSAIDs): It is the structural core of Ketoprofen (2-(3-benzoylphenyl)propanoic acid).[1] The meta-benzoyl arrangement is crucial for the drug's cyclooxygenase (COX) inhibition profile.
2. 3-Benzylbenzoic Acid: The Flexible Inhibitor
-
Medicinal Chemistry: Used as a "linker" scaffold.[1] In bacterial RNA polymerase inhibitors, the methylene bridge allows the two phenyl rings to adopt a "twisted" conformation that fits into hydrophobic pockets better than the planar benzophenone analog.
-
Binding Affinity: The lack of a rigid ketone allows the molecule to induce fit within enzyme active sites, often resulting in higher specificity but lower binding enthalpy compared to rigid analogs.
References
-
BenchChem. (2025).[1][2][8] Application Notes and Protocols for 2-Benzoylbenzoic Acid as a Photoinitiator for UV Curing. (Note: Mechanisms apply to 3-isomer). [1]
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 101386, 3-Benzoylbenzoic acid. [1]
-
Ma, C., et al. (2020).[1] Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. ACS Infectious Diseases.[1]
-
Alfa Chemistry. (2025).[1] Wolff-Kishner Reduction Protocol and Mechanism.
-
SpectraBase. (2025).[1] 3-Benzoylbenzoic acid NMR and IR Spectra Data. Wiley Science Solutions.[1]
Sources
- 1. 3-Benzoylbenzoic acid | C14H10O3 | CID 101386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 5. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note & Protocol: Selective Catalytic Hydrogenation of 3-Benzoylbenzoic Acid to 3-Benzylbenzoic Acid using Palladium on Carbon (Pd/C)
Introduction: The Significance of Selective Ketone Reduction
The reduction of diaryl ketones to their corresponding methylene-bridged counterparts is a fundamental transformation in organic synthesis. 3-Benzoylbenzoic acid serves as a valuable bifunctional building block, and its selective reduction to 3-benzylbenzoic acid is a key step in the synthesis of various complex molecules, including potential pharmaceutical agents and materials science precursors.[1][2] The challenge lies in chemoselectively reducing the ketone carbonyl group while preserving the carboxylic acid functionality and avoiding the hydrogenation of the aromatic rings.[3][4]
Palladium on carbon (Pd/C) is a highly effective and widely used heterogeneous catalyst for hydrogenation reactions due to its high activity, ease of handling, and simple removal from the reaction mixture by filtration.[5] This application note provides a comprehensive guide to the principles, safety considerations, and a detailed protocol for the efficient and selective catalytic hydrogenation of 3-benzoylbenzoic acid to 3-benzylbenzoic acid using 10% Pd/C at atmospheric pressure.
Reaction Mechanism and Chemoselectivity
The catalytic hydrogenation of a ketone over a palladium surface is a multi-step process occurring on the solid-liquid-gas interface, necessitating vigorous stirring for optimal results.[6]
The accepted mechanism involves:
-
Adsorption of Hydrogen: Molecular hydrogen (H₂) adsorbs onto the surface of the palladium nanoparticles and dissociates into reactive atomic hydrogen species.[6]
-
Coordination of the Substrate: The carbonyl group of the 3-benzoylbenzoic acid coordinates to an active site on the palladium surface.
-
Stepwise Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbonyl carbon and oxygen, proceeding through a hemiacetal-like intermediate.
-
Hydrogenolysis and Desorption: Further hydrogen transfer and subsequent dehydration (hydrogenolysis) of the resulting benzyl alcohol intermediate leads to the formation of the methylene bridge. The final product, 3-benzylbenzoic acid, then desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.
Achieving Chemoselectivity: Under mild conditions (room temperature, atmospheric H₂ pressure), Pd/C exhibits excellent chemoselectivity. The ketone carbonyl is readily reduced, while the aromatic rings and the carboxylic acid group remain intact.[7][8] It is crucial to avoid harsh conditions (high pressure and temperature), which could lead to the over-reduction of the aromatic rings to form cyclohexyl derivatives.[9][10]
Figure 1: Conceptual overview of the catalytic hydrogenation of 3-benzoylbenzoic acid on a Pd/C surface.
Critical Safety Considerations: Handling Pd/C and Hydrogen Gas
Catalytic hydrogenation with Pd/C and hydrogen gas presents significant fire and explosion hazards.[11][12] Strict adherence to safety protocols is mandatory.
-
Pyrophoric Catalyst: Palladium on carbon, particularly after use when it is saturated with hydrogen, is highly pyrophoric and can ignite spontaneously upon exposure to air, especially when dry.[11][13] The catalyst must always be handled under an inert atmosphere (Nitrogen or Argon) when dry and must be kept wet with solvent or water during and after the reaction, especially during filtration.[12][14]
-
Flammable Gas: Hydrogen gas is highly flammable and forms explosive mixtures with air.[13] All operations must be conducted in a well-ventilated fume hood, away from ignition sources. The reaction apparatus must be properly assembled and checked for leaks.
-
Inert Atmosphere: Before introducing hydrogen, the reaction vessel must be thoroughly purged of all oxygen by evacuating and backfilling with an inert gas multiple times.[11][12] Never add dry Pd/C to a flask containing a flammable solvent vapor in the presence of air.[13]
-
Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves are required at all times.[14]
-
Quenching and Disposal: After filtration, the used catalyst on the filter medium (e.g., Celite) must be immediately and carefully quenched by suspending it in a beaker of water.[12] This wet catalyst waste should be stored in a dedicated, clearly labeled, sealed container under water.[14]
Experimental Protocol: Hydrogenation at Atmospheric Pressure
This protocol details the reduction of 3-benzoylbenzoic acid on a 1-gram scale. All operations must be performed within a certified chemical fume hood.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Comments |
| 3-Benzoylbenzoic Acid | ≥99% | MilliporeSigma | CAS: 579-18-0[15] |
| Palladium on Carbon (10% Pd) | - | BenchChem | Degussa type E101 or equivalent[5] |
| Methanol (MeOH) | Anhydrous | - | Protic solvents generally accelerate hydrogenation[13] |
| Ethyl Acetate (EtOAc) | ACS Grade | - | For TLC analysis |
| Hexanes | ACS Grade | - | For TLC analysis |
| Nitrogen or Argon Gas | High Purity | - | For inerting the system |
| Celite® 545 | - | - | Filtration aid |
| Hydrogen Gas | High Purity | - | With regulator and balloon |
Equipment:
-
Three-neck round-bottom flask (100 mL)
-
Magnetic stir plate and stir bar
-
Gas inlet adapter with stopcock
-
Rubber septa
-
Vacuum/inert gas manifold
-
Hydrogen-filled balloon (use a double-layered balloon for longer reactions)[13]
-
Buchner funnel and filter flask
-
TLC plates (silica gel 60 F₂₅₄)
Reaction Parameters
| Parameter | Value | Rationale |
| Substrate (3-Benzoylbenzoic Acid) | 1.0 g (4.42 mmol) | 1.0 equivalent |
| Catalyst (10% Pd/C) | 100 mg (10% w/w) | Typical loading for efficient hydrogenation[16] |
| Solvent (Methanol) | 40 mL | Provides good substrate solubility and reaction rate[16] |
| Hydrogen Pressure | ~1 atm (Balloon) | Sufficient for ketone reduction without over-reduction |
| Temperature | Room Temperature (~20-25 °C) | Mild conditions preserve other functional groups |
| Stirring Speed | Vigorous (~700-900 RPM) | Essential to overcome mass transfer limitations[6] |
| Estimated Reaction Time | 4-8 hours | Monitor progress by TLC |
Step-by-Step Procedure
-
Apparatus Setup: Assemble the three-neck flask with a magnetic stir bar. Equip one neck with a gas inlet adapter connected to a nitrogen/vacuum manifold, and seal the other two necks with rubber septa. Ensure the setup is secure.
-
Inerting the System: Carefully weigh 100 mg of 10% Pd/C and add it to the flask.[13] Immediately evacuate the flask using the manifold and backfill with nitrogen. Repeat this purge cycle at least three times to ensure an oxygen-free atmosphere.[12]
-
Addition of Reactants: Add 1.0 g of 3-benzoylbenzoic acid to the flask. Add 40 mL of anhydrous methanol via syringe through a septum.
-
Introducing Hydrogen: Begin vigorous stirring of the black suspension.[6] Evacuate the flask one final time (briefly, just until the solvent begins to bubble) and then backfill with hydrogen from the balloon. Repeat this hydrogen purge twice more to ensure the headspace is filled with H₂. Leave the balloon connected to maintain a positive hydrogen pressure.[11]
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the reaction's progress by thin-layer chromatography (TLC) every 1-2 hours.
-
TLC System: 50:50 Ethyl Acetate/Hexanes with 1% acetic acid.
-
Visualization: UV light (254 nm). The product (3-benzylbenzoic acid) will have a different Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible.
-
-
Reaction Workup (Catalyst Removal):
-
Once the reaction is complete, carefully remove the hydrogen balloon and replace it with the nitrogen line. Purge the flask with nitrogen for 5-10 minutes to remove all residual hydrogen.[12]
-
Prepare a small plug of Celite® (approx. 1-2 cm thick) in a Buchner funnel. Wet the Celite pad with methanol.
-
Under a positive flow of nitrogen, filter the reaction mixture through the Celite pad to remove the Pd/C catalyst.[13]
-
Wash the flask and the filter cake with additional methanol (2 x 10 mL) to ensure all product is collected. CRITICAL: Do not allow the filter cake containing the Pd/C to run dry.[13]
-
-
Catalyst Quenching: Immediately transfer the Celite pad containing the wet catalyst into a beaker of water. The catalyst is now safely quenched. Dispose of this slurry in the designated hazardous waste container.[12]
-
Product Isolation: Combine the filtrates and remove the solvent using a rotary evaporator. The resulting crude solid is 3-benzylbenzoic acid.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Figure 2: Step-by-step experimental workflow for the hydrogenation of 3-benzoylbenzoic acid.
Conclusion
The catalytic hydrogenation of 3-benzoylbenzoic acid using 10% Pd/C is a robust and efficient method for the synthesis of 3-benzylbenzoic acid. The key to a successful and safe reaction lies in the careful exclusion of oxygen from the reaction system, the proper handling of the pyrophoric catalyst, and the use of mild reaction conditions to ensure high chemoselectivity. By following the detailed protocol and adhering strictly to the safety guidelines outlined in this note, researchers can reliably perform this valuable transformation.
References
-
James, S. L. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]
-
Maegawa, T., Akashi, A., Yaguchi, K., Iwasaki, Y., & Sajiki, H. (2007). Novel Pd/C-Catalyzed Redox Reactions between Aliphatic Secondary Alcohols and Ketones under Hydrogenation Conditions: Application to H−D Exchange Reaction and the Mechanistic Study. The Journal of Organic Chemistry, 72(5), 1545–1551. [Link]
-
University of Wisconsin-Madison. (n.d.). Standard Operating Procedure: Hydrogenation. [Link]
-
Sarpong Group, University of California, Berkeley. (2010, March 5). Standard Operating Procedures: Hydrogenations Using Heterogeneous Catalysts. [Link]
-
Baran Group, The Scripps Research Institute. (n.d.). Hydrogenation SOP. [Link]
-
ChemBK. (2024, April 9). benzoic acid, 3-benzoyl-. [Link]
-
Mori, A., Miyakawa, Y., Ohashi, E., Haga, T., Maegawa, T., & Sajiki, H. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279–3281. [Link]
-
Klyuev, M. V., et al. (2013). Hydrogenation of Ketones and Esters Catalyzed by Pd/C‒SiO2. ResearchGate. [Link]
-
Li, J., & Li, G. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Catalysts, 11(9), 1078. [Link]
-
Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. [Link]
-
Lara, M., et al. (2018). Proposed chemical mechanism for benzoic acid reduction by aryl-aldehyde oxidoreductase. ResearchGate. [Link]
-
Ma, C., et al. (2014). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. PMC. [Link]
-
Han, B., et al. (2004). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. PMC. [Link]
-
Shinde, S. B., & Deshpande, R. M. (2015). Catalytic Hydrogenation of Benzoic Acid. ResearchGate. [Link]
-
Shinde, S. B., & Deshpande, R. (2021). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library. [Link]
-
Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards, 25(6), 747. [Link]
-
Han, B., et al. (2004). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. PMC - NIH. [Link]
-
Harris, T. D., & Roth, G. P. (1984). o-Benzoylbenzoic acid synthesis by condensation of o-lithioaryloxazolines with acid chlorides. Preparation of a potential intermediate for anthracycline synthesis. The Journal of Organic Chemistry, 49(11), 2091-2092. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Benzoylbenzoic acid. PubChem Compound Database. [Link]
-
D'Agostino, C., et al. (2020). Hydrogenation of benzoic acid to benzyl alcohol over Pt/SnO2. SciSpace. [Link]
- Stamicarbon B. V. (1994). U.S. Patent No. 5,336,810.
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Application Note: High-Efficiency Synthesis of 3-Benzylbenzoic Acid via Pd-Catalyzed Suzuki-Miyaura Coupling
[1]
Abstract & Strategic Significance
3-Benzylbenzoic acid (CAS: 612-35-1) serves as a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically ketoprofen analogs, and as a monomer modifier in high-performance polymers. While traditional Friedel-Crafts benzylation of benzoic acid suffers from poor regioselectivity (yielding mixtures of ortho-, meta-, and para- isomers), the Suzuki-Miyaura cross-coupling (SMC) offers a regioselective, convergent route.
This application note details a robust protocol for the synthesis of 3-benzylbenzoic acid via the coupling of benzyl bromide and 3-boronobenzoic acid . This route is selected over the alternative (3-bromobenzoic acid + benzylboronate) to utilize the superior stability of arylboronic acids compared to benzylboronates, which are prone to protodeboronation.
Key Technical Challenges Addressed
-
sp³-sp² Hybridization Mismatch: Coupling alkyl/benzyl halides involves an
center, increasing the risk of -hydride elimination in the palladium intermediate. -
Free Carboxylic Acid Compatibility: The substrate contains an acidic proton (
), requiring specific base stoichiometry to prevent catalyst deactivation while maintaining solubility.
Retrosynthetic Analysis & Mechanism
The strategy relies on the palladium-catalyzed cross-coupling of an aryl boronic acid with a benzylic electrophile.
Reaction Scheme:
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the catalytic cycle, highlighting the critical oxidative addition of the benzyl halide and the base-mediated activation of the boronic acid.
Figure 1: Catalytic cycle emphasizing the oxidative addition of the benzylic halide and the critical role of the base in activating the aryl boronic acid.
Experimental Protocol
Reagents & Materials Table
| Component | Role | Equiv. | Purity/Grade | Critical Note |
| Benzyl Bromide | Electrophile | 1.0 | 98% | Lachrymator; handle in fume hood. |
| 3-Boronobenzoic Acid | Nucleophile | 1.1 | >95% | Excess ensures full consumption of bromide. |
| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst | 0.03 | 99% | Bidentate ligand prevents |
| Potassium Carbonate | Base | 3.5 | Anhydrous | CRITICAL: 1 eq neutralizes COOH; 2+ eq activates Boron. |
| 1,4-Dioxane | Solvent | - | HPLC Grade | Miscible with water; high boiling point. |
| Water | Co-solvent | - | Deionized | Essential for base solubility. |
Step-by-Step Procedure
Step 1: Reaction Setup (Inert Atmosphere)
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-boronobenzoic acid (1.83 g, 11.0 mmol) and Pd(dppf)Cl₂·CH₂Cl₂ (245 mg, 0.3 mmol).
-
Evacuate the flask and backfill with Nitrogen (
) three times to remove oxygen (prevents homocoupling and catalyst oxidation). -
Under
flow, add 1,4-Dioxane (40 mL) and degassed Water (10 mL). -
Add Benzyl bromide (1.71 g, 1.19 mL, 10.0 mmol) via syringe.
-
Add Potassium Carbonate (
) (4.83 g, 35.0 mmol). Note: Gas evolution ( ) may occur as the acid is neutralized.
Step 2: Reaction Execution
-
Fit the flask with a reflux condenser (also purged with
). -
Heat the mixture to 90°C in an oil bath.
-
Stir vigorously for 12–16 hours .
-
Monitoring: Check reaction progress via TLC (Mobile phase: 30% EtOAc/Hexane + 1% Acetic Acid) or LC-MS. Look for the disappearance of Benzyl bromide.
-
Step 3: Workup (Acid-Base Purification Strategy) Since the product is a carboxylic acid, we utilize pH manipulation to purify it without column chromatography.
-
Cool reaction mixture to room temperature.
-
Filtration: Filter through a pad of Celite to remove Palladium black; wash the pad with 20 mL water.
-
First Extraction (Impurity Removal):
-
Transfer filtrate to a separatory funnel.
-
Wash with Ethyl Acetate (EtOAc) (2 x 30 mL).
-
Crucial: The product is currently a salt (benzoate) and resides in the Aqueous Layer . Discard the Organic Layer (contains unreacted benzyl bromide and homocoupled byproducts).
-
-
Precipitation:
-
Cool the aqueous layer in an ice bath.
-
Slowly acidify with 2M HCl until pH
1-2. A white solid (3-benzylbenzoic acid) will precipitate.
-
-
Isolation:
-
Extract the cloudy aqueous mixture with EtOAc (3 x 40 mL).
-
Combine organic layers, dry over
, and concentrate under reduced pressure.
-
Step 4: Crystallization
-
Recrystallize the crude solid from Ethanol/Water (1:1) or Toluene to yield pure white crystals.
Purification Logic & Quality Control
The following flowchart details the self-validating purification system built into the protocol.
Figure 2: Acid-Base Workup Flowchart. This method uses the chemical properties of the target to isolate it from neutral byproducts without chromatography.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete activation of Boronic Acid. | Ensure Base is |
| Black Precipitate | Palladium crash-out (Pd black). | Ensure efficient degassing ( |
| Homocoupling | Benzyl-Benzyl coupling (Bibenzyl). | Add Benzyl bromide slowly to the mixture. Ensure strict anaerobic conditions. |
| Protodeboronation | Boronic acid loses Boron before coupling. | Avoid prolonged heating >100°C. If persistent, switch to 3-carboxyphenylboronic acid pinacol ester . |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts for Suzuki−Miyaura Coupling of Aryl and Heteroaryl Halides with Alkyl-, Alkenyl-, and Alkynyltrifluoroborates. Angewandte Chemie International Edition, 48(49), 9240-9261. Link
-
Ishiyama, T., & Miyaura, N. (2000). Chemistry of Group 13 Element-Transition Metal Linkage. The Journal of Organic Chemistry. (Foundational work on Boron activation). Link
-
BenchChem Protocols. (2025). General Workflow for Suzuki Coupling of Aryl Halides. Link
using 3-benzylbenzoic acid in synthesis of tricyclic benzyllactams
Application Note & Protocol
Topic: Strategic Synthesis of Tricyclic Benzyllactams Utilizing 3-Benzylbenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Architectural Significance of Tricyclic Lactams
Tricyclic lactam scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Their rigid, three-dimensional architecture allows for precise presentation of functional groups, leading to high-affinity interactions with biological targets. The synthesis of these complex frameworks, however, presents a significant challenge, requiring robust and versatile chemical strategies.
This application note details the strategic use of 3-benzylbenzoic acid as a readily accessible and versatile starting material for the construction of novel tricyclic benzyllactams. We will explore established synthetic transformations, focusing on the underlying mechanisms and providing detailed, field-proven protocols for their execution. The methodologies discussed herein are grounded in classic cyclization reactions, adapted for the specific stereoelectronic properties of the 3-benzylbenzoic acid framework.
Core Synthetic Strategies: From Benzoic Acid to Fused Lactam
The conversion of 3-benzylbenzoic acid to a tricyclic lactam fundamentally relies on a two-stage process: formation of an amide precursor followed by an intramolecular cyclization. The key to a successful synthesis lies in the choice of cyclization strategy, which dictates the nature of the amide precursor and the required reaction conditions. Two powerful and widely employed methods for this transformation are the Bischler-Napieralski and Pictet-Spengler type reactions.
The Bischler-Napieralski Reaction: A Classic Route to Dihydroisoquinolinone Scaffolds
The Bischler-Napieralski reaction is a cornerstone of heterocyclic synthesis, traditionally used to form dihydroisoquinolines from β-phenethylamides.[1][2] This reaction can be expertly adapted for our purposes. The strategy involves an intramolecular electrophilic aromatic substitution, driven by a potent dehydrating agent.
Causality of the Reaction: The process begins with the activation of the amide carbonyl oxygen by a Lewis acid dehydrating agent, such as phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA).[3][4] This activation facilitates the formation of a highly electrophilic nitrilium ion intermediate. This intermediate is the key species that undergoes intramolecular cyclization, where the electron-rich pendant benzyl ring acts as the nucleophile, attacking the nitrilium carbon to forge the new carbocycle and establish the tricyclic core. The presence of electron-donating groups on the benzyl ring can facilitate this cyclization, while electron-withdrawing groups may hinder it.[2][3]
Caption: Mechanism of the Bischler-Napieralski reaction.
The Pictet-Spengler Reaction: Iminium Ion-Mediated Cyclization
The Pictet-Spengler reaction is another powerful tool for constructing fused heterocyclic systems.[5][6] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[7] While not a direct application for 3-benzylbenzoic acid itself, a derivative can be readily prepared to undergo this elegant cyclization.
Causality of the Reaction: The driving force for the Pictet-Spengler reaction is the formation of an electrophilic iminium ion under acidic conditions.[5] This ion then undergoes an intramolecular electrophilic attack by the tethered aromatic ring. For this to be applied to our system, the 3-benzylbenzoic acid must first be converted into a β-arylethylamine equivalent. This can be achieved through a multi-step sequence, for example, by converting the carboxylic acid to an amine via a Curtius or Schmidt rearrangement, followed by acylation and reduction. Once the necessary precursor is in hand, treatment with an aldehyde (e.g., formaldehyde) and an acid catalyst (e.g., trifluoroacetic acid, TFA) will initiate the cyclization cascade to yield the desired tricyclic framework. The nucleophilicity of the aromatic ring is a key factor; electron-rich rings like indoles or pyrroles react under mild conditions, whereas less nucleophilic phenyl groups may require stronger acids and higher temperatures.[5]
Experimental Protocols & Data
The following protocols provide a detailed, step-by-step methodology for the synthesis of a model tricyclic benzyllactam from 3-benzylbenzoic acid via a Bischler-Napieralski type reaction.
Caption: Overall synthetic workflow.
Protocol 1: Synthesis of N-(2-hydroxyethyl)-3-benzylbenzamide
This initial step creates the necessary amide precursor for cyclization.
-
Reagent Preparation: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-benzylbenzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Acid Chloride Formation: Cool the solution to 0 °C in an ice bath. Add oxalyl chloride (1.5 eq.) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude 3-benzylbenzoyl chloride is used directly in the next step.
-
Amidation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, prepare a solution of 2-aminoethanol (1.2 eq.) and triethylamine (1.5 eq.) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution.
-
Reaction Completion: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting acid chloride is consumed.
-
Work-up: Quench the reaction with water and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure N-(2-hydroxyethyl)-3-benzylbenzamide.
Protocol 2: Bischler-Napieralski Cyclization to Tricyclic Benzyllactam
This is the key ring-forming step.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the N-(2-hydroxyethyl)-3-benzylbenzamide (1.0 eq.) in anhydrous acetonitrile or toluene (approx. 0.1 M).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 3.0-5.0 eq.) dropwise to the stirred solution at room temperature. Caution: POCl₃ is corrosive and reacts violently with water. Handle in a fume hood.
-
Cyclization: Heat the reaction mixture to reflux (80-110 °C, depending on the solvent) and maintain for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice.
-
Basification: Once the ice has melted, basify the aqueous solution to pH 8-9 with a saturated sodium bicarbonate (NaHCO₃) solution or ammonium hydroxide (NH₄OH).
-
Extraction: Extract the product into an organic solvent such as DCM or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude material via flash column chromatography to afford the final tricyclic benzyllactam.
Table 1: Representative Reaction Parameters
| Step | Key Reagents | Solvent | Temperature | Typical Time | Typical Yield |
| Amide Formation | Oxalyl Chloride, 2-Aminoethanol, Et₃N | Dichloromethane | 0 °C to RT | 6-9 h | 85-95% |
| Cyclization | Phosphorus Oxychloride (POCl₃) | Acetonitrile | Reflux (82 °C) | 8-16 h | 60-75% |
| Cyclization | Polyphosphoric Acid (PPA) | None (used as solvent) | 100-140 °C | 4-8 h | 55-70% |
Concluding Remarks
3-Benzylbenzoic acid serves as an excellent and cost-effective precursor for the synthesis of complex tricyclic benzyllactams. The strategies outlined, particularly the adaptation of the Bischler-Napieralski reaction, provide a reliable and scalable route to these valuable scaffolds. The choice of dehydrating agent and reaction conditions can be tuned to optimize yields for specific substrates.[2] Researchers in drug discovery and process development can leverage these protocols as a foundational guide for creating diverse libraries of novel heterocyclic compounds for biological screening.
References
-
Wikipedia. Pictet–Spengler reaction. [Online] Available at: [Link]
-
Walko, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules. [Online] Available at: [Link]
-
Wikipedia. Bischler–Napieralski reaction. [Online] Available at: [Link]
-
ResearchGate. Method development of the TCT-catalyzed Pictet–Spengler reaction for.... [Online] Available at: [Link]
-
DSpace@MIT. Mechanistic investigation of the interrupted Bischler-Napieralski reaction and its application to the total synthesis of the aspidosperma alkaloids. [Online] Available at: [Link]
-
Kaur, H. Bischler-Napieralski Reaction. [Online] Available at: [Link]
-
Gere, J., et al. (2016). Pictet-Spengler reactions for the synthesis of pharmaceutically relevant heterocycles. RSC Advances. [Online] Available at: [Link]
-
Mori, M., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank. [Online] Available at: [Link]
-
ResearchGate. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Online] Available at: [Link]
-
Al-awadi, F., et al. (2018). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules. [Online] Available at: [Link]
-
Susumu, W., et al. (2003). Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. Heterocycles. [Online] Available at: [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. [Online] Available at: [Link]
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- 7. mdpi.com [mdpi.com]
Advanced Friedel-Crafts Alkylation Protocols for Benzylbenzoic Acid Scaffolds
This guide details advanced protocols for the synthesis of benzylbenzoic acid derivatives via Friedel-Crafts alkylation. These scaffolds, characterized by a diphenylmethane core with a carboxylic acid moiety, are critical intermediates in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin, Canagliflozin) and anthraquinone dyes .
While the classical route involves Friedel-Crafts acylation followed by reduction (e.g., Wolff-Kishner), this guide focuses on Direct Friedel-Crafts Alkylation . This approach offers superior atom economy and convergence but requires precise control over regioselectivity and catalyst activity.
Introduction & Strategic Analysis
The synthesis of benzylbenzoic acid derivatives typically targets two distinct structural motifs:
-
Ortho-benzylbenzoic acids: Precursors for cyclization to anthrones/anthraquinones.
-
Para/Meta-benzylbenzoic acids: Key pharmacophores in metabolic disease therapeutics (SGLT2 inhibitors).
The Challenge: Direct alkylation of a benzoic acid ring is kinetically disfavored due to the electron-withdrawing carboxyl group, which deactivates the ring towards electrophilic attack. The Solution: The successful strategy inverts the polarity or order of addition:
-
Strategy A (Active Electrophile): Use a halomethylbenzoic acid (or ester) as the electrophile to attack an electron-rich arene.
-
Strategy B (Green Activation): Use benzyl alcohols with high-turnover catalysts (e.g., Triflic Acid, Metal Triflates) to generate the reactive carbocation.
Mechanistic Insight: The Benzyl Cation Pathway
The reaction proceeds via an
Graphviz Diagram: Mechanism of Catalytic Benzylation
Caption: Mechanistic pathway for the generation of the benzyl cation and subsequent electrophilic aromatic substitution.[1]
Experimental Protocols
Protocol A: Classical Lewis Acid Catalysis (AlCl₃/FeCl₃)
Application: Synthesis of 4-(4-methoxybenzyl)benzoic acid derivatives. Rationale: Uses 4-(chloromethyl)benzoic esters as the electrophile. The ester group prevents catalyst poisoning by the free acid while maintaining the directing group's integrity.
Materials:
-
Methyl 4-(chloromethyl)benzoate (1.0 equiv)
-
Anisole (Excess, acts as solvent/nucleophile)
-
Aluminum Chloride (
) or Iron(III) Chloride ( ) (1.1 - 1.5 equiv) -
Dichloromethane (DCM) or Nitromethane (solvent)
Step-by-Step Methodology:
-
Preparation: In a flame-dried 3-neck flask under
, dissolve Methyl 4-(chloromethyl)benzoate (10 mmol) in anhydrous DCM (20 mL). -
Nucleophile Addition: Add Anisole (30 mmol, 3 equiv) to the solution. Note: Excess anisole minimizes polyalkylation.
-
Catalyst Addition: Cool the mixture to 0°C. Add
(12 mmol) portion-wise over 15 minutes.-
Observation: Evolution of HCl gas; solution turns dark orange/red.
-
-
Reaction: Allow to warm to room temperature. Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Quenching: Pour the reaction mixture slowly into ice-water (100 mL) containing concentrated HCl (5 mL) to break the aluminum complex.
-
Workup: Extract with DCM (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Recrystallize from Ethanol/Hexane to yield the diarylmethane ester. (Hydrolysis to the acid can be performed subsequently using LiOH).
Protocol B: "Green" Catalytic Alkylation (Triflic Acid)
Application: High-efficiency synthesis using Benzyl Alcohols . Rationale: Avoids halogenated waste.[2] Triflic acid (TfOH) is a superacid capable of generating benzyl cations from alcohols with water as the only byproduct.
Materials:
-
4-(Hydroxymethyl)benzoic acid (1.0 equiv)
-
Arene (e.g., Toluene, Xylene) (5.0 equiv)
-
Triflic Acid (
) (1–5 mol%)
Step-by-Step Methodology:
-
Setup: Charge a pressure tube or round-bottom flask with 4-(Hydroxymethyl)benzoic acid (5 mmol).
-
Solvent/Reactant: Add the arene (25 mmol). If the arene is solid, use Nitromethane as a co-solvent.
-
Catalysis: Add
(0.05 - 0.25 mmol) via microsyringe. -
Heating: Heat to 80°C for 1–2 hours.
-
Workup: Cool to RT. Quench with saturated
. Extract with Ethyl Acetate. -
Yield: Typically >90% conversion with high mono-alkylation selectivity due to the heterogeneous nature of the product precipitation in some cases.
Optimization & Troubleshooting
The following table summarizes common failure modes and their scientific resolutions.
| Issue | Probable Cause | Corrective Action |
| Polyalkylation | Product is more reactive than starting material (electron-donating alkyl group added).[7] | Increase the molar ratio of the nucleophilic arene (5–10 equiv). Use a less active catalyst ( |
| Isomerization | Thermodynamic equilibration of the alkyl group (1,2-shift or intermolecular transfer). | Lower reaction temperature (0°C to -20°C). Reduce reaction time (Kinetic control). |
| Catalyst Deactivation | Water in solvent or substrate coordinating to Lewis Acid. | Ensure strictly anhydrous conditions for |
| Low Yield (Deactivated Ring) | Attempting to alkylate the benzoic acid ring directly. | Invert Strategy: Use the benzoic acid derivative as the electrophile (benzyl halide) and the electron-rich partner as the nucleophile. |
Quantitative Comparison of Catalysts
| Catalyst | Loading | Temp (°C) | Yield (%) | Selectivity (p:o) | Notes |
| 1.2 equiv | 0 - 25 | 85 - 95 | Moderate | Stoichiometric waste; rigorous moisture control needed. | |
| 0.1 equiv | 60 - 80 | 70 - 80 | High | Milder; easier workup; good for activated arenes. | |
| 1-5 mol% | 80 | >90 | High | "Green" route; utilizes benzyl alcohols; water byproduct. | |
| 5 mol% | 100 | 85 | High | Recyclable catalyst; water-tolerant. |
Workflow Visualization
Graphviz Diagram: Experimental Workflow
Caption: Decision tree and process flow for selecting the optimal alkylation protocol.
References
-
Friedel-Crafts Alkyl
-
Catalytic Benzyl
- Source: Beilstein Journal of Organic Chemistry.
-
URL:[Link]
-
Synthesis of SGLT2 Inhibitor Intermedi
- Source: National Institutes of Health (PMC). "New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors."
-
URL:[Link]
-
Lewis Acid C
-
Source: BenchChem.[8] "A Comparative Analysis of Lewis Acid Catalysts for Diphenylmethane Synthesis."
-
-
Reaction of Phthalic Deriv
Sources
- 1. byjus.com [byjus.com]
- 2. Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 0 Anhyo AICI₁₂ | Filo [askfilo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chegg.com [chegg.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 10. CN106045840A - Synthetic process of 2-benzoylbenzoic acid - Google Patents [patents.google.com]
- 11. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. datapdf.com [datapdf.com]
Troubleshooting & Optimization
Technical Support Center: Recrystallization of 3-Benzylbenzoic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the recrystallization of 3-benzylbenzoic acid. This document moves beyond simple procedural lists to explain the underlying principles of key experimental choices, ensuring a robust and reproducible purification process.
Understanding 3-Benzylbenzoic Acid: Key Physical Properties
A foundational understanding of the physical properties of 3-benzylbenzoic acid is critical for developing an effective recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₃ | [1][2] |
| Molecular Weight | 228.24 g/mol | [2] |
| Appearance | White to pale cream crystals or powder | [1][3] |
| Melting Point | 160-167 °C | [1][3][4][5] |
| Solubility | Insoluble in water. Soluble in ethanol, dimethylformamide (DMF), and chloroform. | [1][4] |
Core Principles of Recrystallization
Recrystallization is a powerful purification technique for solid organic compounds.[6] The success of this method hinges on the principle that most solids are more soluble in a hot solvent than in a cold one.[7][8] An ideal recrystallization solvent will dissolve the target compound completely at its boiling point and very poorly at low temperatures.[6] This differential solubility allows for the separation of the desired compound from impurities, which ideally remain dissolved in the cold solvent or are insoluble in the hot solvent.[8]
Experimental Workflow for Recrystallization of 3-Benzylbenzoic Acid
The following workflow provides a comprehensive, step-by-step guide for the recrystallization of 3-benzylbenzoic acid.
Caption: A stepwise workflow for the recrystallization of 3-benzylbenzoic acid.
Step 1: Solvent Selection & Screening
The choice of solvent is the most critical factor in a successful recrystallization. For 3-benzylbenzoic acid, ethanol has been identified as a suitable solvent.[4] However, a systematic solvent screening is always recommended to optimize crystal yield and purity.
Protocol: Solvent Screening [9]
-
Place approximately 10-20 mg of impure 3-benzylbenzoic acid into several small test tubes.
-
Add a few drops of a candidate solvent to each test tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes. A good solvent will completely dissolve the 3-benzylbenzoic acid at or near its boiling point.
-
Allow the hot solutions to cool slowly to room temperature. The optimal solvent will yield well-formed crystals.
-
If no crystals form, try inducing crystallization by scratching the inside of the test tube with a glass rod or by adding a seed crystal.[9]
Step 2: Dissolution
-
Place the impure 3-benzylbenzoic acid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent (e.g., ethanol) to just dissolve the solid. It is crucial to use the minimum volume to ensure the solution is saturated, which maximizes the yield upon cooling.[6]
-
Gently heat the mixture on a hot plate with stirring until all the solid has dissolved.
Step 3: Hot Filtration (Optional)
If insoluble impurities are present (e.g., dust, lint, or insoluble byproducts), a hot filtration step is necessary to remove them.[6]
-
Preheat a stemless funnel and a clean receiving Erlenmeyer flask on a hot plate to prevent premature crystallization.[10]
-
Place a piece of fluted filter paper in the preheated funnel.
-
Quickly pour the hot, saturated solution through the filter paper.
Step 4: Cooling and Crystallization
Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[11]
-
Allow the hot filtrate to cool slowly to room temperature on a heat-insulating surface.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
Step 5: Crystal Collection by Vacuum Filtration
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and pour the crystal slurry into the funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
Step 6: Crystal Washing
-
With the vacuum still on, wash the crystals with a small amount of fresh, cold solvent to remove any residual soluble impurities.[9]
-
Be judicious with the washing solvent, as excessive washing will dissolve some of the product and reduce the yield.
Step 7: Drying
-
Allow the crystals to dry on the filter paper by drawing air through them for a few minutes.
-
Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, a desiccator or a vacuum oven at a temperature well below the compound's melting point can be used.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of 3-benzylbenzoic acid and provides actionable solutions.
Q1: My 3-benzylbenzoic acid "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solid melts before it dissolves in the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[12] This is a common issue with low-melting solids or when using a solvent with a boiling point higher than the solute's melting point.
-
Solution 1: Add More Solvent: Your solution may be too concentrated. Reheat the mixture and add a small amount of additional hot solvent until the oil dissolves completely. Then, allow it to cool slowly.[11]
-
Solution 2: Change Solvents: The boiling point of your current solvent may be too high. Select a solvent with a lower boiling point.
-
Solution 3: Use a Solvent Pair: Dissolve the compound in a minimum amount of a "good" hot solvent in which it is very soluble. Then, slowly add a "poor" solvent (in which the compound is insoluble but is miscible with the good solvent) dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly. A common solvent pair for carboxylic acids is ethanol and water.[10]
Q2: Crystal formation is very slow or doesn't occur at all. How can I induce crystallization?
A2: This is often due to a solution that is not sufficiently saturated or a lack of nucleation sites for crystal growth to begin.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites.[9]
-
Solution 2: Seeding: If you have a small crystal of pure 3-benzylbenzoic acid, add it to the solution. This "seed crystal" will act as a template for further crystal growth.[9]
-
Solution 3: Reduce Solvent Volume: If the solution is not saturated enough, you can gently heat it to evaporate some of the solvent and then allow it to cool again.[11]
Q3: My crystal yield is very low. What are the likely causes and how can I improve it?
A3: A low yield can result from several factors during the recrystallization process.
-
Cause 1: Using Too Much Solvent: Adding an excessive amount of solvent will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling.[11]
-
Remedy: Always use the minimum amount of hot solvent necessary to dissolve your compound.
-
-
Cause 2: Premature Crystallization: If crystals form during hot filtration, you will lose product.
-
Remedy: Ensure your funnel and receiving flask are adequately preheated.
-
-
Cause 3: Excessive Washing: Washing the collected crystals with too much cold solvent can dissolve a significant amount of the product.
-
Remedy: Use only a small amount of ice-cold solvent for washing.
-
Q4: The recrystallized 3-benzylbenzoic acid is still impure. What went wrong?
A4: Impurities in the final product are typically due to either inefficient removal of the original impurities or the introduction of new ones.
-
Cause 1: Rapid Cooling: Cooling the solution too quickly can trap impurities within the growing crystals.[11]
-
Remedy: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
-
Cause 2: Inappropriate Solvent Choice: The chosen solvent may not effectively differentiate between the compound of interest and the impurities.
-
Remedy: Perform a thorough solvent screening to find a solvent that dissolves the impurities well even at low temperatures, or one in which the impurities are completely insoluble at high temperatures.
-
References
-
ChemBK. (2024, April 9). benzoic acid, 3-benzoyl-. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Benzoylbenzoic acid. PubChem. Retrieved from [Link]
-
EXPERIMENT (3) Recrystallization. (n.d.). Retrieved from [Link]
-
The Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]
-
Florida A&M University. (2016, September 27). Lab Report Recrystallization. Retrieved from [Link]
-
Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link] handouts.pdf
-
Chemistry LibreTexts. (2022, August 16). 2.2.4.6F: Troubleshooting. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Reddit. (2021, August 24). Struggling with large scale recrystallization. r/Chempros. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, May 21). Solvent for recrystallization of benzoic acid?. Retrieved from [Link]
-
recrystallization, filtration and melting point. (n.d.). Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
EduBirdie. (2018). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
-
Scribd. (2015, January 12). Solubility of Benzoic Acid in Organic Solvents. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 3-Benzoylbenzoic acid | C14H10O3 | CID 101386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. B25519.06 [thermofisher.com]
- 4. 3-BENZOYLBENZOIC ACID | 579-18-0 [chemicalbook.com]
- 5. 3-ベンゾイル安息香酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scribd.com [scribd.com]
improving yield in reduction of 3-benzoylbenzoic acid
To: Research & Development Team From: Senior Application Scientist, Chemical Process Optimization Group Subject: Technical Guide: Optimizing Yield in the Reduction of 3-Benzoylbenzoic Acid
Executive Summary
The reduction of 3-benzoylbenzoic acid is a pivotal transformation in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen and related diarylalkane scaffolds. Depending on the target moiety, this reduction typically targets the carbonyl group to yield either 3-benzylbenzoic acid (complete deoxygenation) or 3-(hydroxy(phenyl)methyl)benzoic acid (partial reduction).
This guide addresses the most common yield-limiting factors in these protocols, specifically focusing on the Wolff-Kishner Reduction (Huang-Minlon modification) and Catalytic Hydrogenation , as these are the industrial standards for generating the benzyl core.
Module 1: Complete Deoxygenation (Wolff-Kishner Protocol)
Target Product: 3-Benzylbenzoic acid
Context: The Huang-Minlon modification of the Wolff-Kishner reaction is the preferred method for scaling this reduction because it avoids the use of sealed tubes and anhydrous hydrazine. However, yield loss is frequently caused by incomplete water removal or azine formation.[1]
Q1: My reaction stalls at 50-60% conversion. Increasing reflux time doesn't help. What is wrong?
Diagnosis: The reaction temperature is likely too low due to retained water. Technical Insight: The reduction mechanism requires the formation of a hydrazone intermediate followed by base-mediated decomposition at high temperatures (>190°C ).[2] If water (from hydrazine hydrate or the reaction itself) is not distilled off, the reflux temperature remains capped at ~120-130°C. At this temperature, the hydrazone forms but does not decompose to the methylene product efficiently. Corrective Action:
-
Distillation Phase: After the initial reflux (1-2 hours) to form the hydrazone, you must distill off the water/hydrazine azeotrope until the internal temperature reaches 195°C - 200°C .
-
Solvent Choice: Ensure you are using diethylene glycol (DEG) or triethylene glycol , which allow for these high internal temperatures.
Q2: I am seeing a significant insoluble solid byproduct that is not my starting material. What is it?
Diagnosis: You are likely forming the azine dimer. Technical Insight: In the presence of insufficient hydrazine, the initially formed hydrazone can react with another molecule of ketone (3-benzoylbenzoic acid) to form an azine (Ar-C=N-N=C-Ar). This is a dead-end side product that precipitates out and lowers yield. Corrective Action:
-
Stoichiometry: Use a large excess of hydrazine hydrate (3–5 equivalents) relative to the substrate. This drives the equilibrium toward the hydrazone and prevents the hydrazone from reacting with unreacted ketone.
Q3: The product precipitates as a sticky gum during acidification. How do I get a clean powder?
Diagnosis: Rapid acidification traps impurities and occludes solvent. Corrective Action:
-
Controlled Precipitation: Dilute the alkaline reaction mixture with water (2x volume). Acidify slowly with concentrated HCl while stirring vigorously at an elevated temperature (50-60°C ).
-
Cooling: Allow the suspension to cool to room temperature slowly after acidification. This promotes crystal growth over amorphous gum formation.
Module 2: Catalytic Hydrogenation (Alternative Route)
Target Product: 3-Benzylbenzoic acid (via Hydrogenolysis)
Context: Hydrogenation using Pd/C is cleaner but often struggles with the high stability of the diaryl ketone.
Q4: The reaction is extremely slow even at 50 psi H2. How can I accelerate it?
Diagnosis: The carbonyl group in benzophenones is sterically hindered and electronically stable. Neutral Pd/C hydrogenation is often insufficient. Technical Insight: Hydrogenolysis of aromatic ketones is significantly accelerated by acid catalysis , which activates the carbonyl oxygen. Corrective Action:
-
Acid Promoter: Add a catalytic amount of Perchloric acid (HClO4) or Sulfuric acid (H2SO4) , or use Acetic acid as the solvent.
-
Protocol Adjustment: Result 1.1 confirms high yields using 5% Pd/C in Ethyl Acetate with conc. H2SO4 at 45 psi.
Q5: I am detecting cyclohexyl derivatives in my MS. Is the ring reducing?
Diagnosis: Over-reduction. Technical Insight: Once the carbonyl is reduced to the methylene, the resulting "diphenylmethane" structure is rich in electron density.[1] Prolonged exposure to Pd/C, especially at high temperatures or pressures, will begin to hydrogenate the aromatic rings.[1] Corrective Action:
-
Monitoring: Stop the reaction immediately upon consumption of the alcohol intermediate (monitor via HPLC).
-
Poisoning: Consider using a less active catalyst like Pd(OH)2 (Pearlman’s catalyst) or lowering the pressure to 1-2 atm.
Module 3: Comparative Data & Visualization
Table 1: Method Selection Guide
| Feature | Wolff-Kishner (Huang-Minlon) | Catalytic Hydrogenation (Pd/C) |
| Primary Reagents | Hydrazine hydrate, KOH, Diethylene Glycol | H2 gas, Pd/C, Acid catalyst |
| Key Condition | High Temp (200°C) | High Pressure (45-60 psi) |
| Typical Yield | 85 - 95% (Optimized) | 70 - 85% |
| Main Impurity | Azines, unreacted hydrazone | Ring-saturated byproducts |
| Scalability | Excellent (Robust) | Good (Requires H2 safety controls) |
| Best For | Stable substrates, large batches | Acid-stable, base-sensitive substrates |
Figure 1: Reaction Pathways & Troubleshooting Logic
Caption: Pathways for reduction. Left: Wolff-Kishner requires water removal for high temp. Right: Hydrogenation requires acid catalysis to proceed beyond the alcohol stage.[1]
Module 4: Validated Protocol (Wolff-Kishner)
Objective: Synthesis of 3-benzylbenzoic acid from 3-benzoylbenzoic acid.
-
Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, a thermometer (reaching into the liquid), and a distillation condenser.
-
Charge: Add 3-benzoylbenzoic acid (1.0 equiv), KOH pellets (3.0 equiv), and 85% Hydrazine Hydrate (3.5 equiv) into Diethylene Glycol (5-7 mL per gram of substrate).
-
Hydrazone Formation: Heat the mixture to 120°C and reflux for 1.5 hours. Note: The solids will dissolve.[1]
-
Temperature Ramp: Switch the condenser to distillation mode. Distill off the water and excess hydrazine until the internal temperature rises to 195°C .
-
Decomposition: Reflux at 195-200°C for 3-4 hours. Evolution of N2 gas will be observed.[3][4]
-
Workup: Cool to 60°C. Dilute with water (2x volume). Acidify dropwise with conc. HCl to pH 1-2.
-
Isolation: Filter the precipitate, wash with water, and dry.[1] Recrystallize from ethanol/water if necessary.
References
-
Wolff-Kishner Reduction Modifications
-
Synthesis of Ketoprofen Intermediates
-
Catalytic Hydrogenation Protocols
Sources
- 1. CN1224604C - Hydrogenation method of benzoic acid - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Wolff–Kishner Reduction [unacademy.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. lscollege.ac.in [lscollege.ac.in]
Technical Support Center: Optimizing Suzuki Coupling Conditions for 3-Benzylbenzoic Acid
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction for 3-benzylbenzoic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance the efficiency of their coupling reactions. Here, we address common challenges and provide in-depth, evidence-based solutions in a direct question-and-answer format.
Troubleshooting Guide & FAQs
Section 1: Catalyst and Ligand Selection
Question 1: My Suzuki coupling of a 3-benzyl-substituted aryl halide with an arylboronic acid is giving low to no yield. I'm using a standard Pd(PPh₃)₄ catalyst. What could be the issue?
Answer: The primary issue likely lies in the combination of an electron-deficient aryl halide and potential steric hindrance from the 3-benzyl group. While Pd(PPh₃)₄ is a versatile catalyst, it can be inefficient for coupling partners that are electronically or sterically challenging.[1][2] The benzoic acid moiety, being electron-withdrawing, deactivates the aryl halide towards oxidative addition, a critical step in the catalytic cycle.[3][4]
Recommendation: Switch to a more robust catalyst system. Modern palladium catalysts incorporating bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are designed to overcome these challenges.[1][5] These ligands enhance the rate of both oxidative addition and reductive elimination, leading to improved catalytic turnover.[1]
Table 1: Recommended Catalyst Systems for Challenging Suzuki Couplings
| Catalyst/Ligand System | Key Advantages | Typical Loading (mol%) |
| Pd(OAc)₂ with SPhos or XPhos | High activity for hindered and electron-poor substrates.[1] | 1-2 |
| PdCl₂(dppf) | Good for a range of substrates, but may require higher temperatures. | 2-5 |
| Acenaphthoimidazolylidene Palladium Complexes | Highly efficient for sterically hindered substrates, even at low catalyst loadings.[5] | 0.5-1 |
| [Pd(IPr)]-based catalysts (NHC) | Excellent for activating unreactive aryl chlorides. | 1-3 |
Section 2: The Critical Role of the Base and Solvent System
Question 2: I've switched to a more active catalyst, but my yields are still inconsistent. How do I select the optimal base and solvent for coupling with 3-benzylbenzoic acid?
Answer: The choice of base and solvent is as critical as the catalyst system, as they work in concert to facilitate the transmetalation step of the catalytic cycle.[6][7] The base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[6][8] The solvent influences the solubility of all components and can modulate the reactivity of the base.[9][10][11]
For a substrate like 3-benzylbenzoic acid, the acidic proton of the carboxylic acid can be a complicating factor. A sufficiently strong base is required to both deprotonate the carboxylic acid and activate the boronic acid.
Recommendations:
-
Base Selection: Inorganic bases are generally preferred for their efficacy in Suzuki couplings.[6]
-
Potassium Phosphate (K₃PO₄): An excellent choice for many challenging couplings, often used in anhydrous conditions with a small amount of water.
-
Cesium Carbonate (Cs₂CO₃): A strong and highly soluble base, particularly effective for difficult couplings.[6][12]
-
Sodium Carbonate (Na₂CO₃): A cost-effective and often highly effective option, especially when used in aqueous/organic biphasic systems.[6]
-
-
Solvent System: A mixture of an organic solvent and water is often beneficial.[8][9] Water can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.[11]
-
Dioxane/Water or THF/Water: These are common and effective solvent mixtures.[10]
-
Toluene/Water: Another robust option, particularly for higher temperature reactions.
-
dot
Caption: A decision tree for troubleshooting Suzuki couplings.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 3-Benzyl-Substituted Aryl Bromide
-
Reaction Setup: To an oven-dried reaction vial, add the 3-benzyl-substituted aryl bromide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ and SPhos, 1-2 mol%) to the reaction mixture.
-
Heating and Monitoring: Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Screening for Optimal Base and Solvent
To efficiently determine the best conditions, a parallel screening approach is recommended.
-
Array Setup: Prepare an array of reaction vials, each containing the aryl halide and boronic acid.
-
Variable Addition: To each vial, add a different base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃) and solvent system (e.g., Dioxane/H₂O, THF/H₂O, Toluene/H₂O).
-
Constant Parameters: Keep the catalyst, catalyst loading, temperature, and reaction time constant across all vials.
-
Analysis: After the designated reaction time, analyze a small aliquot from each vial by LC-MS to determine the relative conversion to the desired product.
This systematic approach will quickly identify the most promising combination of base and solvent for your specific substrates.
References
- Bedford, R. B., et al. (2003). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Mini-Reviews in Organic Chemistry, 1(3), 261-278.
-
Zhang, C., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4174-4177. [Link]
-
Li, Y., et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 54(72), 10136-10139. [Link]
-
Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Gharbi, A., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. [Link]
-
ResearchGate. (2025). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566-1575. [Link]
-
Brauer, D. J., et al. (2016). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 18(1), 232-239. [Link]
-
Neff, R. K., & Sigman, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Accounts of Chemical Research, 53(7), 1385-1395. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Kariya, A., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. RSC Advances, 11(44), 27265-27271. [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Onoabedje, E. A., & Okoro, U. C. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4877-4903. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Suzuki Coupling Reactions of Heterocycles and Boronic Acids Leading to.... [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. researchgate.net [researchgate.net]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
removing unreacted 3-benzoylbenzoic acid from reaction mixture
Welcome to the technical support guide for handling a common challenge in organic synthesis: the removal of unreacted 3-benzoylbenzoic acid from your reaction mixture. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to ensure the purity of your target compounds. We will move beyond simple steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these protocols to your specific needs.
Core Principle: Exploiting Acidity for Separation
The key to efficiently removing 3-benzoylbenzoic acid lies in its primary functional group: the carboxylic acid (-COOH). This group is acidic and can be readily deprotonated by a base to form a water-soluble salt (a carboxylate).[1][2] Most organic synthesis products are neutral and will remain dissolved in a water-immiscible organic solvent. This difference in solubility between the neutral product and the ionic salt of the impurity is the foundation of the primary purification method: acid-base liquid-liquid extraction .[3][4]
3-Benzoylbenzoic Acid: Key Properties
A thorough understanding of the physical and chemical properties of 3-benzoylbenzoic acid is critical for designing an effective purification strategy.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₀O₃ | [5][6] |
| Molar Mass | 226.23 g/mol | [6] |
| Appearance | White to light beige/pale cream crystalline powder | [5][7][8] |
| Melting Point | 164-166 °C | [5][9] |
| pKa (Predicted) | 3.86 ± 0.10 | [5] |
| Water Solubility | Insoluble | [5][9] |
| Organic Solubility | Soluble in ethanol, DMF, chloroform; sparingly in others. | [5][10] |
Troubleshooting and FAQs
This section addresses common issues encountered during the removal of 3-benzoylbenzoic acid.
Q1: I performed a water wash, but my product is still contaminated with 3-benzoylbenzoic acid. Why?
A: 3-benzoylbenzoic acid is insoluble in neutral water.[5][9] A simple water wash will not remove it. You must perform a chemically-active extraction by washing your organic layer with an aqueous basic solution (like sodium bicarbonate or sodium hydroxide). The base reacts with the acidic proton of the carboxylic acid to form an ionic salt. This salt is highly soluble in the aqueous layer and will be partitioned out of your organic layer.[1][2]
Q2: Which base should I use for the extraction: sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH)?
A: The choice of base is critical and depends on the stability of your desired product.
-
Use Sodium Bicarbonate (NaHCO₃) if your product is base-sensitive (e.g., contains an ester, which can be hydrolyzed). The pKa of 3-benzoylbenzoic acid is ~3.86, while the pKa of carbonic acid (the conjugate acid of bicarbonate) is ~6.4.[5] Because the acid being removed is stronger than the conjugate acid of the base, the acid-base reaction will proceed to completion, effectively removing the impurity.[11] This is the most common and safest choice.
-
Use Sodium Hydroxide (NaOH) for more robust products or if the acidic impurity is much weaker (e.g., a phenol). NaOH is a much stronger base and will ensure complete deprotonation. However, its high reactivity can lead to undesired side reactions with sensitive functional groups.[3]
Q3: An emulsion formed during the extraction. How do I resolve it?
A: Emulsions, or the suspension of fine droplets of one liquid within another, are common. Here’s how to address them:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. The layers may separate on their own.
-
Add Brine: Add a small amount of a saturated aqueous sodium chloride (brine) solution. This increases the ionic strength and density of the aqueous layer, which helps to break up the emulsion.[1]
-
Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help break the emulsion.
Q4: My desired product is also acidic. How can I separate it from 3-benzoylbenzoic acid?
A: This requires exploiting differences in acidity. If your product is a much weaker acid (e.g., a phenol with a pKa of ~10), you can use a carefully chosen weak base. A sodium bicarbonate solution will selectively extract the stronger acid (3-benzoylbenzoic acid, pKa ~3.86) into the aqueous layer, leaving the weaker acidic product in the organic layer.[3][11] If both acids are of similar strength, liquid-liquid extraction will not be effective, and you should consider alternative methods like column chromatography or recrystallization.
In-Depth Experimental Protocols
Protocol 1: Removal by Acid-Base Extraction
This is the most direct and efficient method for removing 3-benzoylbenzoic acid from a neutral organic product.
Caption: Workflow for selective removal of 3-benzoylbenzoic acid.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) in a separatory funnel.[4]
-
First Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume should be approximately half the volume of the organic layer.
-
Mixing & Venting: Stopper the funnel, invert it, and open the stopcock to vent the pressure from the CO₂ gas that is generated.[12] Close the stopcock and shake gently for 30-60 seconds, venting frequently.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate.
-
Draining: Drain the lower aqueous layer, which now contains the sodium salt of 3-benzoylbenzoic acid.
-
Repeat Extraction: Repeat steps 2-5 two more times to ensure complete removal of the acidic impurity. Check the pH of the final aqueous wash; it should be basic.[4]
-
Brine Wash: Wash the organic layer with a saturated brine solution to remove residual water and any remaining basic solution.[1]
-
Drying & Concentration: Drain the organic layer into a clean Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.[4]
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique if extraction is not feasible or if further purification is needed. Its success hinges on selecting a solvent where the desired product and 3-benzoylbenzoic acid exhibit different solubility profiles.
Caption: General workflow for purification via recrystallization.
-
Solvent Selection: The ideal solvent is one in which your desired product is highly soluble at high temperatures but poorly soluble at low temperatures, while 3-benzoylbenzoic acid remains soluble at low temperatures. Ethanol is a potential starting point for 3-benzoylbenzoic acid.[9] You must test solvents to find the optimal one for your specific product.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the impurity.
-
Drying: Dry the crystals completely in a desiccator or a vacuum oven to remove all traces of solvent.
By applying these principles and protocols, you can confidently and effectively remove unreacted 3-benzoylbenzoic acid, ensuring the high purity required for your research and development endeavors.
References
-
ChemBK. (2024, April 9). benzoic acid, 3-benzoyl-. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
YouTube. (2014, December 29). Organic Practical Setup 5. Washing to remove acid impurities. [Link]
-
PubChem. (n.d.). 3-Benzoylbenzoic acid. [Link]
-
University of York. (n.d.). Chemically-active extraction. [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. [Link]
-
Chemistry LibreTexts. (2024, September 1). 2.1: Separation of an Unknown Mixture by Acid/Base Extraction. [Link]
Sources
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- 5. chembk.com [chembk.com]
- 6. 3-Benzoylbenzoic acid | C14H10O3 | CID 101386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Benzoylbenzoic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. 3-BENZOYLBENZOIC ACID | 579-18-0 [chemicalbook.com]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
Validation & Comparative
Definitive Guide to the Mass Spectrometry Characterization of 3-Benzylbenzoic Acid
Topic: Mass Spectrometry Fragmentation Pattern of 3-Benzylbenzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Benzylbenzoic acid (CAS: 579-18-0, MW: 212.24 g/mol ) is a critical pharmacophore and intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and antihistamines. In drug development, precise structural verification is paramount, particularly to distinguish the 3-isomer from its regioisomers (2-benzylbenzoic acid and 4-benzylbenzoic acid), which exhibit distinct biological activities but nearly identical physicochemical properties.
This guide provides an in-depth technical analysis of the Electron Ionization (EI) mass spectrometry fragmentation pattern of 3-benzylbenzoic acid. Unlike standard spectral libraries that often conflate isomers, this guide focuses on the mechanistic differentiation between the meta-substituted isomer and its ortho-analog, leveraging the "ortho-effect" as a deterministic exclusion criterion.
Experimental Protocol: High-Resolution GC-MS
To replicate the fragmentation patterns described, the following standardized protocol is recommended. This workflow ensures the preservation of the molecular ion (
Methodology
-
Sample Preparation: Dissolve 1 mg of 3-benzylbenzoic acid in 1 mL of HPLC-grade methanol or ethyl acetate. Derivatization (e.g., TMS) is optional but direct injection is preferred for observing the diagnostic carboxyl losses described below.
-
Inlet Conditions: Splitless injection at 250°C to minimize thermal decarboxylation prior to ionization.
-
GC Separation:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm ID.
-
Oven Program: 80°C (1 min)
20°C/min 280°C (hold 5 min).
-
-
Mass Spectrometry Parameters:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: m/z 40–400.
-
Detailed Fragmentation Mechanism
The fragmentation of 3-benzylbenzoic acid is governed by the stability of the aromatic core and the lability of the carboxyl group. Unlike aliphatic acids, the aromatic ring stabilizes the molecular ion, making
Primary Fragmentation Pathways
1.
-Cleavage (Formation of Acylium Ion)
The most abundant pathway for meta-substituted benzoic acids is the loss of the hydroxyl radical (
-
Mechanism: Homolytic cleavage of the C–O bond.
-
Result: Formation of the resonance-stabilized acylium cation (
). -
Diagnostic Peak: m/z 195 (
).
2. Decarboxylation (Loss of COOH)
A secondary high-energy pathway involves the loss of the entire carboxyl group.
-
Mechanism: Inductive cleavage destabilized by the electron-withdrawing nature of the carbonyl.
-
Result: Formation of the 3-benzylphenyl cation, which may rearrange to a fluorenyl-type cation.
-
Diagnostic Peak: m/z 167 (
).
3. Tropylium Ion Formation
The benzyl substituent (
-
Mechanism: Loss of the benzoic acid moiety (
). -
Result: Formation of the highly stable tropylium ion (
). -
Diagnostic Peak: m/z 91 .
Visualizing the Pathway
Figure 1: Mechanistic fragmentation pathway of 3-benzylbenzoic acid under 70 eV Electron Impact ionization.
Comparative Analysis: The Ortho-Effect Differentiator
The critical challenge in analyzing benzylbenzoic acids is distinguishing the 3-isomer from the 2-isomer . Standard retention time analysis can be ambiguous if standards are not run simultaneously. Mass spectrometry offers a definitive structural filter based on the "Ortho-Effect."
The Ortho-Effect (2-Benzylbenzoic Acid)
In the ortho isomer, the spatial proximity of the carboxyl group and the benzylic methylene hydrogens facilitates a specific rearrangement:
-
Transfer of a benzylic hydrogen to the carbonyl oxygen.
-
Elimination of a water molecule (
).[1] -
Formation of a stable, cyclic oxonium ion (isobaric with anthrone/fluorenone derivatives).
Result: The base peak or a major peak in 2-benzylbenzoic acid is m/z 194 (
The Meta-Stability (3-Benzylbenzoic Acid)
In the meta isomer (3-benzylbenzoic acid), the distance between the carboxyl group and the benzyl bridge prevents this intramolecular interaction. Result: The m/z 194 peak is negligible or absent . The spectrum is dominated by m/z 195 and m/z 167.
Differentiation Workflow
Figure 2: Logic flow for distinguishing 3-benzylbenzoic acid from its ortho-isomer using MS data.
Data Summary Table
The following table summarizes the expected relative intensities (R.I.) for 3-benzylbenzoic acid compared to its 2-isomer substitute, derived from fragmentation principles of diphenylmethane derivatives [1][2].
| m/z Value | Ion Identity | 3-Benzylbenzoic Acid (R.I.) | 2-Benzylbenzoic Acid (R.I.) | Mechanistic Origin |
| 212 | 40-60% | 20-40% | Stable aromatic core. | |
| 195 | 100% (Base Peak) | < 20% | ||
| 194 | < 5% | 100% (Base Peak) | Ortho-Effect (Cyclization). | |
| 167 | 40-70% | 10-30% | Decarboxylation. | |
| 165 | 20-30% | 30-50% | Fluorenyl cation (H-loss from 167). | |
| 91 | 50-80% | 40-60% | Tropylium (Benzyl fragment). | |
| 77 | 20-40% | 20-40% | Phenyl cation. |
Note: Relative intensities may vary by instrument tuning (quadrupole vs. magnetic sector), but the ratio of 195/194 is the definitive diagnostic metric.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzoic Acid and Derivatives. National Institute of Standards and Technology. [Link]
-
Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Principles of Ortho-Effect in Benzoic Acids). [Link]
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Mechanisms of Aromatic Carboxylic Acid Fragmentation). [Link]
Sources
A Comparative Guide to the FTIR Carbonyl Absorption of 3-Benzylbenzoic Acid
For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique, offering rapid, non-destructive, and highly specific information about the functional groups within a molecule. Among the most prominent and informative signals in an IR spectrum is the carbonyl (C=O) stretching vibration, a key indicator for a vast array of organic compounds, including carboxylic acids.
This guide provides an in-depth comparison of the FTIR carbonyl absorption peak for 3-benzylbenzoic acid, contrasting it with other relevant aromatic carboxylic acids. By understanding the subtle shifts in this vibrational frequency, researchers can gain significant insights into the electronic and structural environment of the carboxyl group, which is crucial for verifying molecular identity, assessing purity, and predicting chemical reactivity.
The Carbonyl Stretch: A Molecular Barometer
The carbonyl group's stretching vibration in aromatic carboxylic acids typically appears as a strong, sharp band in the region of 1680–1760 cm⁻¹.[1][2][3] The exact wavenumber of this absorption is highly sensitive to the molecule's immediate environment. Several key factors influence its position:
-
Hydrogen Bonding: In the solid state, carboxylic acids predominantly exist as hydrogen-bonded dimers. This interaction weakens the C=O double bond, lowering its vibrational frequency (a redshift) compared to the monomeric form observed in very dilute non-polar solutions.[4][5] This is why solid-state measurements often yield lower C=O wavenumbers.
-
Electronic Effects: Substituents on the aromatic ring can alter the electron density around the carbonyl group, thereby changing the C=O bond strength and its absorption frequency.
-
Electron-Withdrawing Groups (EWGs) , such as a nitro group (-NO₂), pull electron density away from the carbonyl group. This increases the double-bond character, strengthening the bond and shifting the absorption to a higher frequency (a blueshift).[6]
-
Electron-Donating Groups (EDGs) , such as an alkyl group (-CH₃), push electron density towards the carbonyl group. This reduces the double-bond character, weakening the bond and shifting the absorption to a lower frequency (a redshift).[6][7]
-
-
Conjugation: The inherent conjugation of the carbonyl group with the aromatic ring in benzoic acid and its derivatives already lowers the stretching frequency compared to their non-conjugated (aliphatic) counterparts.[4][5]
Experimental Protocol: Solid-State FTIR Analysis via KBr Pellet
To ensure reproducible and high-quality data for solid samples like 3-benzylbenzoic acid, the Potassium Bromide (KBr) pellet method is a standard and reliable technique.[8]
Step-by-Step Methodology
-
Sample and KBr Preparation:
-
Gently grind 1-2 mg of the solid carboxylic acid sample into a fine powder using a clean, dry agate mortar and pestle.[8][9]
-
Separately, use 100-200 mg of spectroscopic grade, dry KBr powder. KBr is hygroscopic; it should be stored in a desiccator or dried in an oven prior to use to minimize water absorption, which can interfere with the spectrum.[8][10]
-
-
Mixing:
-
Add the powdered sample to the KBr in the mortar.
-
Mix gently but thoroughly until the sample is uniformly dispersed within the KBr matrix. The final concentration of the sample should be approximately 0.2% to 1%.[11]
-
-
Pellet Formation:
-
Data Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum using either an empty sample holder or a pure KBr pellet.[8]
-
Collect the sample spectrum. A typical measurement involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000–400 cm⁻¹.
-
Comparative Analysis of Carbonyl Absorption Peaks
To contextualize the carbonyl peak of 3-benzylbenzoic acid, we compare it with benzoic acid (the parent compound), p-toluic acid (containing an EDG), and 4-nitrobenzoic acid (containing an EWG). All values cited are for solid-state measurements.
| Compound | Structure | Substituent (Position) | Electronic Effect | Experimental C=O Peak (cm⁻¹) |
| Benzoic Acid | C₆H₅COOH | None (Reference) | Neutral | ~1685 - 1700[4][13] |
| 3-Benzylbenzoic Acid | C₆H₅CH₂-C₆H₄-COOH | Benzyl (meta) | Weakly Electron-Donating (Inductive) | Predicted: ~1680 - 1695 |
| p-Toluic Acid | CH₃-C₆H₄-COOH | Methyl (para) | Electron-Donating | ~1685 |
| 4-Nitrobenzoic Acid | NO₂-C₆H₄-COOH | Nitro (para) | Strongly Electron-Withdrawing | ~1715 - 1720 |
Note: An experimental spectrum for 3-benzylbenzoic acid was not found in the searched literature. The predicted value is based on established principles of substituent effects.
Discussion and Interpretation
The data presented in the table clearly illustrates the influence of substituent electronic effects on the carbonyl stretching frequency.
-
Benzoic Acid serves as our baseline, with a solid-state C=O absorption typically found between 1685 and 1700 cm⁻¹.[4][13] The position below 1700 cm⁻¹ is characteristic of the hydrogen-bonded dimer form.[13]
-
p-Toluic Acid , with the electron-donating methyl group at the para position, shows a C=O peak at approximately 1685 cm⁻¹. This slight redshift compared to some reported values for benzoic acid is consistent with the methyl group increasing electron density in the ring, which slightly weakens the C=O bond.
-
4-Nitrobenzoic Acid presents a stark contrast. The powerful electron-withdrawing nitro group pulls electron density away from the carboxyl group. This effect increases the C=O bond's double-bond character, making it stronger and stiffer. Consequently, more energy is required to stretch it, resulting in a significant blueshift to the 1715-1720 cm⁻¹ region.
-
3-Benzylbenzoic Acid : The subject of our guide, 3-benzylbenzoic acid, introduces a benzyl group (-CH₂-C₆H₅) at the meta position. The key feature here is the insulating -CH₂- group, which prevents the phenyl ring of the substituent from having a direct resonance effect on the benzoic acid ring. Therefore, its primary influence is a weak, electron-donating inductive effect (-I effect).[14][15] Being meta, any resonance effect would be minimal regardless. This weak electron-donating nature is expected to slightly decrease the C=O bond order, similar to but potentially less pronounced than a methyl group. Thus, its carbonyl absorption is predicted to be in the lower end of the typical range, slightly below or similar to benzoic acid, around 1680-1695 cm⁻¹ .
Conclusion
FTIR spectroscopy is a powerful tool for the structural elucidation of molecules like 3-benzylbenzoic acid. The position of the carbonyl stretching vibration provides a sensitive probe into the electronic environment of the carboxylic acid functional group. As demonstrated, electron-donating groups like the benzyl group cause a minor redshift (lower frequency), while electron-withdrawing groups cause a notable blueshift (higher frequency) relative to the parent benzoic acid. For 3-benzylbenzoic acid, a C=O absorption peak is predicted in the range of 1680-1695 cm⁻¹ in the solid state, reflecting the weak electron-donating inductive effect of the meta-benzyl substituent. This understanding is critical for scientists in drug development for confirming molecular identity and ensuring the quality and purity of synthesized compounds.
References
Sources
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A Comparative Analysis of the Biological Activities of 3-Benzylbenzoic Acid and 3-Benzoylbenzoic Acid: A Guide for Researchers
For researchers and professionals in drug development, the nuanced structural differences between small molecules can translate into significant disparities in biological activity. This guide provides an in-depth comparison of 3-benzylbenzoic acid and 3-benzoylbenzoic acid, two structurally similar aromatic carboxylic acids. While direct, comprehensive comparative studies on these two specific molecules are limited, this document synthesizes available data, draws logical inferences from studies on related derivatives, and proposes experimental frameworks for their further evaluation.
Structural and Physicochemical Properties: The Foundation of Biological Interaction
At first glance, 3-benzylbenzoic acid and 3-benzoylbenzoic acid differ by a single carbonyl group in the linker between their two phenyl rings. This seemingly minor alteration imparts significant differences in their three-dimensional structure, flexibility, and electronic properties, which are foundational to their biological interactions.
| Property | 3-Benzylbenzoic Acid | 3-Benzoylbenzoic Acid |
| Structure | A benzoic acid with a benzyl group at the 3-position. | A benzoic acid with a benzoyl group at the 3-position. |
| Molecular Formula | C₁₄H₁₂O₂ | C₁₄H₁₀O₃ |
| Molecular Weight | 212.24 g/mol | 226.23 g/mol [1] |
| Key Structural Difference | Flexible methylene (-CH₂-) linker | Rigid carbonyl (-C=O-) linker |
| Flexibility | Higher rotational freedom around the linker | Restricted rotation due to the planar nature of the ketone |
| Electronic Properties | The benzyl group is a weak electron-donating group. | The benzoyl group is an electron-withdrawing group due to the carbonyl. |
This fundamental difference in flexibility and electronic nature is a critical starting point for understanding their potential biological activities. The greater conformational freedom of 3-benzylbenzoic acid may allow it to adapt to a wider range of binding pockets in biological targets, while the rigidity of 3-benzoylbenzoic acid might confer higher specificity for a particular target.
Comparative Biological Activities: Insights from Derivative Studies
Direct comparative biological data for 3-benzylbenzoic acid and 3-benzoylbenzoic acid is most prominently available in the context of their antibacterial properties.
Antibacterial Activity: A Direct Comparison
A study on benzyl and benzoyl benzoic acid derivatives as inhibitors of the bacterial RNA polymerase (RNAP)-sigma factor interaction provides a valuable head-to-head comparison of these two scaffolds.[2][3] This interaction is crucial for bacterial transcription, making it a promising target for novel antibiotics.[2]
The study revealed that derivatives of benzyl benzoic acid demonstrated slightly superior antimicrobial activity compared to their benzoyl benzoic acid counterparts .[3] This was attributed to the more flexible structure of the benzyl benzoic acid scaffold, which may allow for more favorable interactions within the binding site on the RNAP.[3]
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Benzyl vs. Benzoyl Benzoic Acid Derivatives
| Bacterial Strain | Benzyl Benzoic Acid Derivative (Compound 5e) MIC (µg/mL) | Benzoyl Benzoic Acid Derivative (Compound 8e) MIC (µg/mL) |
| S. pneumoniae | 1 | 2-4 |
| S. aureus | 8 | 2-4 |
Data extracted from a study on derivatives of 2-benzyl/benzoyl benzoic acids. While not the 3-substituted isomers, this provides the most direct comparison of the two scaffolds.[2][3]
The proposed mechanism of action involves the benzoic acid moiety forming critical ionic bonds with arginine residues (R278 and R281) in the β' subunit of bacterial RNAP, thereby inhibiting the formation of the RNAP holoenzyme.[2][3]
Caption: Proposed mechanism of antibacterial action for benzyl and benzoyl benzoic acid derivatives.
Anticancer and Other Potential Activities
While direct comparative studies are lacking, the broader family of benzoic acid derivatives has been explored for various therapeutic applications, including anticancer and anti-inflammatory effects.[4][5][6]
-
Anticancer Potential: Numerous studies have synthesized and evaluated benzoic acid derivatives for their anticancer activity.[4] For instance, certain 3-aryl-rhodanine benzoic acid derivatives have been identified as inhibitors of the anti-apoptotic protein Bcl-2.[7] Given this precedent, both 3-benzylbenzoic acid and 3-benzoylbenzoic acid represent scaffolds that could be further functionalized to target cancer-related pathways. The differing electronic properties of the benzyl (weakly donating) versus the benzoyl (withdrawing) group could influence their interactions with specific cancer targets.
-
Enzyme Inhibition: Benzoic acid derivatives have been investigated as inhibitors of various enzymes. For example, novel benzoic acid derivatives have been designed and synthesized as inhibitors of acetylcholinesterase and carbonic anhydrases, which are relevant targets in Alzheimer's disease.[8] The structural and electronic differences between 3-benzyl and 3-benzoylbenzoic acid would likely lead to different inhibitory profiles against a panel of enzymes.
Experimental Protocols for Comparative Evaluation
To definitively compare the biological activities of 3-benzylbenzoic acid and 3-benzoylbenzoic acid, a series of standardized in vitro and in vivo assays are recommended.
In Vitro Assays
A tiered approach to in vitro screening can efficiently compare the biological activities of these two compounds.
Workflow for In Vitro Comparative Analysis
Caption: A tiered workflow for the in vitro comparison of 3-benzylbenzoic and 3-benzoylbenzoic acid.
Step-by-Step Protocols:
-
Cytotoxicity Assay (e.g., MTT Assay):
-
Objective: To determine the general toxicity of the compounds against a non-cancerous cell line (e.g., human fibroblasts).
-
Method:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 3-benzylbenzoic acid and 3-benzoylbenzoic acid for 24-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) for each compound.
-
-
-
Antimicrobial Susceptibility Testing (Broth Microdilution):
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of pathogenic bacteria (e.g., S. aureus, S. pneumoniae, E. coli).
-
Method:
-
Prepare a two-fold serial dilution of each compound in a 96-well plate containing appropriate broth media.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
-
-
-
Anti-inflammatory Assays (e.g., COX-2 Inhibition Assay):
-
Objective: To evaluate the potential of the compounds to inhibit key inflammatory enzymes.
-
Method:
-
Utilize a commercially available COX-2 inhibitor screening kit.
-
Incubate recombinant COX-2 enzyme with arachidonic acid (substrate) in the presence of various concentrations of the test compounds.
-
Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.
-
Calculate the IC₅₀ for each compound.
-
-
-
Anticancer Cell Proliferation Assay (e.g., SRB Assay):
-
Objective: To assess the antiproliferative activity against a panel of cancer cell lines (e.g., MCF-7, HCT-116, A549).
-
Method:
-
Seed cancer cells in 96-well plates.
-
Treat with serial dilutions of the compounds for 48-72 hours.
-
Fix the cells with trichloroacetic acid.
-
Stain the cellular proteins with sulforhodamine B (SRB) dye.
-
Wash and solubilize the bound dye.
-
Measure the absorbance to determine cell density and calculate the GI₅₀ (concentration for 50% growth inhibition).
-
-
Conclusion and Future Directions
The available evidence, primarily from studies on their derivatives, suggests that both 3-benzylbenzoic acid and 3-benzoylbenzoic acid are promising scaffolds for the development of bioactive compounds. The key structural difference—a flexible methylene linker in 3-benzylbenzoic acid versus a rigid carbonyl linker in 3-benzoylbenzoic acid—is likely to be a major determinant of their biological activity profiles.
The benzyl benzoic acid scaffold may offer advantages in contexts where conformational flexibility is beneficial for target binding, as suggested by its potentially superior antibacterial activity.[3] Conversely, the rigidity of the benzoyl benzoic acid scaffold could be leveraged to design highly specific inhibitors for targets with well-defined binding pockets.
Further direct, head-to-head comparative studies employing the experimental protocols outlined in this guide are essential to fully elucidate the biological potential of these two molecules. Such studies will provide the necessary data to guide the rational design of next-generation therapeutic agents based on these versatile benzoic acid scaffolds.
References
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PubChem. (n.d.). 3-Benzoylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link][1]
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Zhang, Y., et al. (2021). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. ACS Infectious Diseases, 7(4), 838-847. [Link][2]
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Gül, H. İ., et al. (2021). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(3), e2000282. [Link][8]
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Wang, L., et al. (2015). Design, synthesis and biological evaluation of 3-aryl-rhodanine benzoic acids as anti-apoptotic protein Bcl-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(22), 5265-5269. [Link][7]
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Zhang, Y., et al. (2021). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. PolyU Institutional Research Archive. [Link][3]
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Khan, I., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link][4]
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Mamba, S., et al. (2021). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Advances, 11(52), 32949-32961. [Link]
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Asso, V., et al. (2020). Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. UNIPI. [Link]
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Patel, D., et al. (2024). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of All Research Scientific and Technical, 23(6). [Link][5]
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Gangan, V. D., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(1), 12-19. [Link][6]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-benzylbenzoic Acid for Laboratory Professionals
In the dynamic landscape of scientific research and pharmaceutical development, the responsible management of chemical reagents is paramount. This guide offers an in-depth, procedural framework for the proper disposal of 3-benzylbenzoic acid, ensuring the safety of laboratory personnel and the preservation of our environment. As your dedicated partner in scientific excellence, we aim to provide clarity and confidence in every aspect of your laboratory operations, including the often-overlooked final step of a chemical's lifecycle.
Understanding the Compound: A Prerequisite for Safe Disposal
3-benzylbenzoic acid, while not acutely hazardous, requires careful consideration for disposal due to its potential environmental impact. The key to its safe management lies in understanding its properties. It is a carboxylic acid and should be handled with the appropriate precautions for this class of compounds. While data on its specific environmental persistence is limited, related compounds like benzoic acid can have an impact on aquatic ecosystems and may contribute to the formation of persistent organic pollutants under certain conditions.[1][2][3] Therefore, direct disposal into the environment is not a responsible option.
Immediate Safety Protocols: The Foundation of Safe Handling
Before initiating any disposal procedure, adherence to strict safety measures is non-negotiable. This begins with the use of appropriate Personal Protective Equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against accidental splashes that can cause serious eye irritation.[4][5] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | Prevents skin contact, which can cause irritation.[4][5][6] |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes | Provides a barrier against accidental skin contact. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | Minimizes the risk of inhaling dust or vapors, which may cause respiratory irritation.[4][5] |
Step-by-Step Disposal Procedure: A Systematic Approach
The disposal of 3-benzylbenzoic acid should be conducted in a systematic manner that prioritizes safety and regulatory compliance.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or contaminated solid 3-benzylbenzoic acid should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing 3-benzylbenzoic acid must be treated as hazardous waste. Do not attempt to neutralize and pour down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department and local regulations. Generally, organic acids should not be drain disposed.[7]
-
Contaminated Materials: Any items such as gloves, weighing boats, or absorbent materials that have come into contact with 3-benzylbenzoic acid must be disposed of as hazardous waste.[8]
2. Containerization and Labeling:
-
All hazardous waste must be stored in compatible, leak-proof containers with secure caps.[7][9]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "3-benzylbenzoic Acid," and a clear indication of its hazards (e.g., "Irritant").[8][9]
3. Storage:
-
Store hazardous waste containers in a designated and secure satellite accumulation area near the point of generation.[8][9]
-
Ensure that the storage area is well-ventilated and that incompatible materials are segregated. For instance, acids should be stored separately from bases and reactive materials.[7]
4. Final Disposal:
-
The ultimate disposal of 3-benzylbenzoic acid waste must be handled by a licensed hazardous waste disposal contractor.[4]
-
Never dispose of this chemical in the regular trash or down the drain.[8][10] Your institution's EHS office will coordinate the pickup and disposal with a certified vendor.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram illustrates the necessary steps from initial handling to final disposal.
Caption: A step-by-step workflow for the proper disposal of 3-benzylbenzoic acid.
Regulatory Compliance: A Non-Negotiable Aspect
The disposal of all chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) sets the standards under the Resource Conservation and Recovery Act (RCRA). However, state and local regulations may also apply and are often more stringent.[4] It is crucial to consult with your institution's EHS department to ensure full compliance with all applicable laws.
By adhering to these detailed procedures, you are not only ensuring a safe laboratory environment but also contributing to the broader mission of responsible scientific stewardship.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 101386, 3-Benzoylbenzoic acid. Available from: [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available from: [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzoic Acid. Available from: [Link]
- Al-kaisi, H. M., et al. (2025). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Environmental Science and Pollution Research, In press.
- Al-kaisi, H. M., et al. (2025). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PubMed.
-
Agriculture and Environment Research Unit, University of Hertfordshire. Benzoic acid. Available from: [Link]
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The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. Available from: [Link]
- Al-kaisi, H. M., et al. (2025). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective.
-
American Chemical Society. Hazardous Waste and Disposal. Available from: [Link]
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Western Kentucky University. Hazardous & Regulated Waste Management Guide. Available from: [Link]
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- 10. nj.gov [nj.gov]
A Provisional Safety and Handling Guide for 3-Benzylbenzoic Acid
Hazard Identification: An Inferred Profile
Based on an analysis of related benzoic acid derivatives, 3-benzylbenzoic acid should be handled as a substance that poses the following potential hazards until proven otherwise:
-
Skin Irritation (Category 2): May cause redness and irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2): Can cause significant, potentially damaging eye irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory tract irritation if inhaled as a dust or aerosol.[1][2]
These classifications form the logical basis for the personal protective equipment (PPE) and handling protocols outlined below. The primary goal is to prevent contact with skin and eyes and to avoid the inhalation of its solid particulate form.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to create a self-validating system of protection. Each component serves a specific purpose, and their combined use minimizes exposure routes.
Eye and Face Protection
-
Specification: Tight-sealing chemical safety goggles meeting EU Standard EN166 or OSHA 29 CFR 1910.133 regulations.[3] For procedures with a higher risk of splashing (e.g., preparing solutions in bulk), a full-face shield should be worn in addition to goggles.
-
Causality: Standard safety glasses do not provide an adequate seal against fine dusts or splashes. The carboxylic acid functional group present in this class of molecules can be particularly irritating to the sensitive tissues of the eye, necessitating a complete seal.[1]
Hand Protection
-
Specification: Chemically resistant gloves such as nitrile or neoprene. Always check the glove manufacturer's compatibility chart for specific breakthrough times.[4]
-
Causality: Direct skin contact is a primary route of exposure leading to irritation.[2] Gloves provide the most direct barrier. It is critical to inspect gloves for any signs of degradation or puncture before each use and to practice proper removal techniques to avoid contaminating the skin.
Skin and Body Protection
-
Specification: A professional laboratory coat, long pants, and fully enclosed, closed-toe shoes are mandatory at all times.[4] For operations involving larger quantities, a chemical-resistant apron may be advisable.
-
Causality: This standard laboratory attire prevents accidental skin contact from minor spills and contamination of personal clothing.
Respiratory Protection
-
Specification: All handling of solid 3-benzylbenzoic acid that may generate dust should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved N95 dust mask or a respirator with a particulate filter conforming to EN 143 is required.[1]
-
Causality: Inhalation of fine particulates can lead to irritation of the nose, throat, and lungs.[1] Engineering controls like a fume hood are the first and most effective line of defense. Respiratory protection is used when these controls are insufficient to maintain exposure below safe limits.
Operational and Disposal Plans
Data Presentation: PPE Selection Matrix
| Scenario | Scale | Task | Minimum Required PPE |
| 1 | < 1 g | Weighing solid in a fume hood | Safety goggles, nitrile gloves, lab coat |
| 2 | 1 - 50 g | Weighing solid, preparing solutions | Tight-sealing goggles, nitrile gloves, lab coat |
| 3 | > 50 g | Bulk handling, reactions | Goggles & face shield, nitrile gloves, lab coat, N95 respirator (if dust is possible) |
| 4 | Any | Spill Cleanup | Tight-sealing goggles, nitrile gloves, lab coat, N95 respirator |
Experimental Protocol: Handling and Weighing Solid 3-Benzylbenzoic Acid
-
Preparation: Designate a specific area for handling, preferably inside a chemical fume hood. Ensure an eyewash station and safety shower are accessible.[1]
-
PPE Donning: Before handling, don the appropriate PPE as outlined in the matrix above.
-
Handling: Use spatulas and appropriate tools to minimize direct contact and prevent aerosolization. Avoid crushing or grinding the material outside of a contained system.
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even after wearing gloves.[1]
-
Storage: Store the chemical in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated place away from strong oxidizing agents and bases.[1][4]
Logical Workflow: PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
Emergency Protocol: Spill Response
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Assess: From a safe distance, assess the extent of the spill.
-
Don PPE: Wear the minimum PPE specified for "Spill Cleanup" in the matrix above, including respiratory protection.[4]
-
Containment: For a solid spill, carefully sweep up the material to avoid generating dust.[5] Place into a sealed, labeled container. Do NOT use compressed air for cleaning.[4]
-
Cleaning: Clean the spill area with a suitable solvent followed by soap and water.
-
Disposal: The collected spill material and cleaning supplies must be disposed of as hazardous waste.
Logical Workflow: Chemical Spill Response
Caption: Step-by-step workflow for handling a chemical spill.
Disposal Plan
Contaminated materials and unused 3-benzylbenzoic acid must be treated as hazardous chemical waste.
-
Contaminated PPE: Disposable items like gloves should be placed in a designated hazardous waste container immediately after use.
-
Chemical Waste: Collect the chemical waste in a clearly labeled, sealed container.[4] The label must include "Hazardous Waste" and the full chemical name.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department. Never dispose of this chemical down the drain or in regular trash.[4][6]
References
-
PubChem - National Institutes of Health. (n.d.). 3-Benzoylbenzoic acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Methylbenzoic acid. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoic Acid. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
